2,2,3-Trimethylmorpholine;hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2,3-trimethylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-7(2,3)9-5-4-8-6;/h6,8H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEZQBMKIBNDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure of 2,2,3-trimethylmorpholine HCl salt
An In-depth Technical Guide to the Molecular Structure of 2,2,3-Trimethylmorpholine HCl Salt
Audience: Researchers, scientists, and drug development professionals.
Foreword: A Structural Investigation Blueprint
Therefore, this document is structured not as a simple report of a known structure, but as a comprehensive blueprint for its elucidation. We will proceed as if we are characterizing this molecule for the first time, detailing the necessary experimental workflows and the underlying scientific rationale. This approach provides a robust, field-proven framework for the structural validation of novel small molecule salts, a critical step in any drug development pipeline.
The Foundational Step: Synthesis and Purification
Before any structural analysis can be undertaken, the synthesis and purification of a high-quality analytical sample is paramount. The hydrochloride salt form is typically chosen to enhance aqueous solubility and improve crystalline properties, which is advantageous for both biological testing and X-ray diffraction studies.[3][4][5]
Synthesis of the Free Base and its HCl Salt
A plausible synthetic route to 2,2,3-trimethylmorpholine would involve established methods of heterocycle formation. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
Experimental Protocol: Synthesis
-
Free Base Synthesis: Synthesize the 2,2,3-trimethylmorpholine free base using an appropriate method, such as the cyclization of a corresponding amino alcohol precursor. Purify the resulting amine via distillation or column chromatography to >99% purity as determined by Gas Chromatography (GC).
-
Salt Formation:
-
Dissolve the purified 2,2,3-trimethylmorpholine free base (1.0 equivalent) in anhydrous diethyl ether or dichloromethane at 0 °C.
-
Add a 2 M solution of anhydrous HCl in ether (1.05 equivalents) dropwise with stirring.[6]
-
A precipitate will form, indicating the salt has been generated.[6]
-
Continue stirring at 0 °C for 30 minutes post-addition.
-
-
Purification:
-
Isolate the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting white solid under high vacuum to afford the final 2,2,3-trimethylmorpholine HCl salt.
-
Structural Elucidation: A Multi-Technique Approach
No single technique can provide a complete picture of a molecule's structure. A synergistic combination of spectroscopy and diffraction is essential for unambiguous characterization.[7][8][9]
Spectroscopic Confirmation
Spectroscopy provides the initial confirmation of the molecule's identity, connectivity, and functional groups.
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.[10] For 2,2,3-trimethylmorpholine HCl, both ¹H and ¹³C NMR are required.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Refer to established tables for chemical shifts of common impurities.[11]
-
Data Acquisition: Record ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer of 400 MHz or higher.
-
Data Interpretation & Expected Results:
-
¹H NMR: The spectrum should confirm the presence of three distinct methyl group signals, as well as complex multiplets for the methylene protons of the morpholine ring.[12][13] The proton on the nitrogen will likely be broadened and exchangeable.
-
¹³C NMR: The spectrum will show the number of unique carbon environments, confirming the carbon skeleton.
-
2D NMR: These experiments will definitively establish the connectivity between protons and carbons, confirming the 2,2,3-trimethyl substitution pattern.
-
MS provides the molecular weight and elemental composition, serving as a crucial validation of the compound's identity.[10]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the salt in methanol or acetonitrile/water.
-
Data Acquisition: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source in positive ion mode.
-
Data Interpretation & Expected Results: The primary ion observed will be the protonated free base [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) should match the calculated exact mass for the formula C₇H₁₆NO⁺, confirming the elemental composition. This technique is routinely used for characterizing new morpholine derivatives.[14][15]
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
While spectroscopy confirms the structure's connectivity, SCXRD provides the definitive, unambiguous three-dimensional arrangement of atoms in the solid state, including bond lengths, angles, and stereochemistry.[16] The importance of this technique for analyzing morpholine-containing compounds is well-documented.[1][17][18][19]
Workflow for Single-Crystal X-ray Diffraction
Caption: Interrelation of the core structural aspects of the target molecule.
Conformation and Stereochemistry
The six-membered morpholine ring is expected to adopt a low-energy chair conformation. [18][20]The C3 carbon, bearing one methyl group, is a chiral center. Therefore, the compound exists as a pair of enantiomers (3R and 3S). A standard synthesis will produce a racemic mixture.
Quantitative Data (Predicted)
The precise bond lengths and angles would be determined by SCXRD. The following table presents expected values based on known morpholinium salt structures in the Cambridge Structural Database (CSD). [21][22]
| Parameter | Expected Value (Å or °) | Rationale |
|---|---|---|
| Bond Lengths | ||
| C-N⁺ | ~1.49 - 1.51 Å | Typical C-N single bond in a protonated amine. |
| C-O | ~1.43 Å | Standard C-O ether single bond length. |
| C-C | ~1.52 - 1.54 Å | Standard sp³-sp³ C-C single bond length. |
| Key Interaction | ||
| N⁺-H···Cl⁻ Distance | ~3.0 - 3.2 Å | Characteristic of a strong hydrogen bond. |
| Bond Angles | ||
| C-N⁺-C (ring) | ~112 - 114° | Tetrahedral geometry, slightly opened by ring strain. |
| C-O-C (ring) | ~110 - 112° | Typical angle for an ether within a six-membered ring. |
Conclusion
This guide has detailed the essential, multi-faceted approach required to rigorously determine the molecular structure of 2,2,3-trimethylmorpholine HCl. By integrating data from NMR and mass spectrometry with the definitive three-dimensional information from single-crystal X-ray diffraction, a complete and unambiguous structural model can be built. This level of detailed structural knowledge is indispensable for professionals in drug development, as it forms the bedrock of structure-activity relationship (SAR) studies, computational modeling, and the optimization of lead compounds.
References
-
Title: The Cambridge Structural Database - IUCr Journals Source: IUCr Journals URL: [Link]
-
Title: Cambridge Structural Database - Re3data.org Source: Re3data.org URL: [Link]
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Title: The Cambridge Structural Database (CSD): Current Activities and Future Plans Source: National Institute of Standards and Technology URL: [Link]
-
Title: Cambridge Structural Database - Wikipedia Source: Wikipedia URL: [Link]
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Title: Cambridge Structure Database | UW-Madison Libraries Source: UW-Madison Libraries URL: [Link]
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Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity Source: IRIS Unibas URL: [Link]
-
Title: X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties Source: MDPI URL: [Link]
-
Title: Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy Source: ACS Publications URL: [Link]
-
Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry Source: PMC - NIH URL: [Link]
-
Title: Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties Source: Preprints.org URL: [Link]
-
Title: Chemical structures of various morpholine containing natural and synthetic compounds Source: ResearchGate URL: [Link]
-
Title: A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C 9 H 11 N 3 OS Source: International Journal of Science and Research (IJSR) URL: [Link]
-
Title: X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k) Source: ResearchGate URL: [Link]
-
Title: Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization Source: A Blog by Labకాకి (Labkaki) URL: [Link]
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Title: Modern Analytical Technique for Characterization Organic Compounds Source: Medium URL: [Link]
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Title: Faster characterization of organic salts Source: analytica-world.com URL: [Link]
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Title: Characterization and Identification in Organic Chemistry through Analytical Techniques Source: Research and Reviews URL: [Link]
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Title: Determination of Structure: Modern Analytical Techniques Source: Savita Pall and Chemistry URL: [Link]
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Title: Trimethyl-morpholine Source: PubChem - NIH URL: [Link]
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Title: Multiplet shape in proton NMR of morpholines Source: Chemistry Stack Exchange URL: [Link]
-
Title: Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents Source: ResearchGate URL: [Link]
-
Title: ¹H NMR signals for methylene protons of morpholine group. Source: ResearchGate URL: [Link]
-
Title: Synthesis and characterization of 2-arylmorpholine hydrochloride Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION Source: Research Square URL: [Link]
-
Title: Morpholine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: EPFL URL: [Link]
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Title: Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt Source: IP.com URL: [Link]
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Title: N1-Phenylacetamidine 4-bromobenzoate Source: Organic Syntheses URL: [Link]
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Title: NMR Crystallography of the Polymorphs of Metergoline Source: MDPI URL: [Link]
-
Title: Hydrochloride Salt of the GABAkine KRM-II-81 Source: PMC - NIH URL: [Link]
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Comparative Technical Analysis: 2,2,3-Trimethylmorpholine vs. 3,3,4-Trimethylmorpholine Scaffolds
Executive Summary
In lead optimization, the morpholine ring is a privileged scaffold, often utilized to modulate lipophilicity (
This guide provides a rigorous technical comparison between 2,2,3-trimethylmorpholine (2,2,3-TMM) and 3,3,4-trimethylmorpholine (3,3,4-TMM) . While they share the formula
-
2,2,3-TMM: A secondary amine with a crowded ether linkage.[1]
-
3,3,4-TMM: A tertiary amine with a gem-dimethyl group adjacent to the nitrogen.[1]
This distinction dictates their utility in bioisosteric replacement, basicity modulation, and metabolic soft-spot blocking.
Structural & Conformational Analysis
The primary differentiator between these isomers is the substitution on the nitrogen atom (position 4) versus the ether carbons (positions 2 and 3).
Structural Definitions
-
2,2,3-Trimethylmorpholine:
-
3,3,4-Trimethylmorpholine:
-
Core: Tertiary amine (
).[1] -
Chirality: Achiral (assuming C2/C6 symmetry).[1] The gem-dimethyl at C3 renders the carbon achiral.[1]
-
Sterics: The gem-dimethyl group at C3 creates significant steric pressure on the N-methyl group (N4), often locking the N-alkyl conformation or forcing a specific ring pucker (Thorpe-Ingold effect).[1]
-
Visualization of Isomers and Interaction Points
Figure 1: Structural comparison highlighting the functional difference at the Nitrogen center (N4) and the steric blocking positions.
Physicochemical Properties Comparison
The shift from a secondary to a tertiary amine significantly impacts the acid-base profile.[1] Tertiary amines in morpholines (like 3,3,4-TMM) generally exhibit lower pKa values than their secondary counterparts due to the electron-withdrawing inductive effect of the extra alkyl group balanced against solvation penalties.
| Property | 2,2,3-Trimethylmorpholine | 3,3,4-Trimethylmorpholine | Impact on Drug Design |
| Amine Class | Secondary ( | Tertiary ( | |
| H-Bonding | Donor & Acceptor | Acceptor Only | 2,2,3 can engage in key H-bonds with active site residues (e.g., Asp/Glu). |
| pKa (Est.) | ~8.5 – 9.0 | ~7.1 – 7.6 | 3,3,4 is less basic, potentially improving CNS penetration by increasing the neutral fraction at pH 7.4. |
| Lipophilicity (cLogP) | Lower | Higher | 3,3,4 is more lipophilic due to the N-methyl group masking the polar N-H.[1] |
| Solubility | High (Salt formation easy) | Moderate | 2,2,3 salts are generally more crystalline and stable. |
Scientific Insight: The gem-dimethyl group at C3 in the 3,3,4-isomer introduces a "neo-pentyl" like steric environment next to the nitrogen.[1] This hinders the approach of water molecules, reducing the solvation energy of the protonated cation, which contributes to a lower pKa compared to N-methylmorpholine (pKa 7.38).
Synthetic Protocols
The synthesis of these isomers requires distinct strategic approaches. 2,2,3-TMM is typically built via ring closure, whereas 3,3,4-TMM is often accessed via methylation of a pre-formed ring or reductive amination.
Protocol A: Synthesis of 2,2,3-Trimethylmorpholine (Ring Closure)
Mechanism: Intramolecular cyclization of an amino-alcohol precursor.[1]
-
Precursor Preparation: React 2-amino-3-methyl-3-butanol (valinol derivative) with chloroacetyl chloride (or equivalent 2-carbon synthon).[1]
-
Cyclization:
-
Reduction: The resulting morpholinone (lactam) is reduced using Lithium Aluminum Hydride (LiAlH4) to yield the amine.[1]
-
Purification: Acid-base extraction followed by distillation or oxalate salt crystallization.[1]
Protocol B: Synthesis of 3,3,4-Trimethylmorpholine (N-Methylation)
Mechanism: Eschweiler-Clarke reaction or Reductive Amination of 3,3-dimethylmorpholine.
-
Starting Material: 3,3-Dimethylmorpholine (commercially available or synthesized from 2-amino-2-methyl-1-propanol).[1]
-
Reaction Setup:
-
Workup: Basify with NaOH (pH > 12), extract into DCM, dry over
, and concentrate. -
Validation: Check for disappearance of N-H stretch in IR (
) and appearance of N-Me singlet in NMR (~2.2 ppm).
Metabolic Stability & ADME
This is the most critical differentiator for drug discovery.[1]
Metabolic Soft Spots
-
3,3,4-TMM (Liability): The N-methyl group is a classic "soft spot" for CYP450-mediated N-dealkylation .[1] CYP enzymes (e.g., CYP3A4) will hydroxylate the N-methyl carbon, leading to formaldehyde loss and reversion to the secondary amine (3,3-dimethylmorpholine).
-
2,2,3-TMM (Stability): Lacks the N-methyl group, making it immune to N-demethylation. However, it is susceptible to N-glucuronidation (Phase II metabolism) or oxidation at the C5/C6 positions if not sterically protected.[1]
The Gem-Dimethyl Effect (Metabolic Blocking)
In 3,3,4-TMM , the gem-dimethyl group at C3 blocks metabolic oxidation at the C3 position (alpha to nitrogen). This is a common strategy to extend half-life (
In 2,2,3-TMM , the gem-dimethyl at C2 protects the position alpha to the oxygen, which is generally less metabolically active than the alpha-amino positions.
Figure 2: Divergent metabolic pathways.[1] 3,3,4-TMM undergoes Phase I oxidative cleavage, while 2,2,3-TMM is prone to Phase II conjugation.
Experimental Validation Protocol
To differentiate these isomers in a mixture or validate synthesis, rely on NMR spectroscopy.
1H NMR Diagnostic Signals ( )
| Feature | 2,2,3-Trimethylmorpholine | 3,3,4-Trimethylmorpholine |
| N-Methyl Signal | Absent | Strong Singlet (~2.2–2.3 ppm, 3H) |
| C-Methyl Signals | 3 distinct signals (or 2 if C2-Me are equivalent) | 2 signals (Gem-dimethyl at C3) |
| N-H Signal | Broad singlet (exchangeable with | Absent |
| C3-H Proton | Multiplet/Quartet (coupled to Me) | Absent (C3 is quaternary) |
Mass Spectrometry (ESI+)
-
2,2,3-TMM:
.[1] Fragmentation often shows loss of or ring opening.[1] -
3,3,4-TMM:
.[1] Fragmentation characteristically shows loss of the N-methyl group ( ) or formaldehyde.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine.[1] Retrieved from [Link][1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59012731, 4-(3,3,4-Trimethylcyclopentyl)morpholine (Structural Reference).[1] Retrieved from [Link][1]
-
Organic Chemistry Portal. Synthesis of Morpholines: Recent Literature and Protocols. Retrieved from [Link]
-
Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. (Contextual SAR on morpholine stability). Retrieved from [Link]
Sources
Technical Handling & Risk Management Guide: Trimethylmorpholine Hydrochloride
Content Type: Technical Whitepaper | Version: 2.1 | Status: Effective
Executive Summary & Chemical Identity
Objective: This guide bridges the gap between a standard Safety Data Sheet (SDS) and the practical realities of handling Trimethylmorpholine Hydrochloride in a drug discovery environment.
Chemical Ambiguity Note: "Trimethylmorpholine Hydrochloride" is a structural descriptor that may refer to multiple isomers. In pharmaceutical synthesis, this most commonly refers to 2,2,4-Trimethylmorpholine Hydrochloride or 2,6-Dimethyl-4-methylmorpholine Hydrochloride . As safety profiles across these alkyl-morpholine salts are mechanistically similar, this guide adopts a "Worst-Case Class Approach" (WCCA) to ensure maximum personnel safety.
Physicochemical Profile (Representative Data)
Data below represents the consensus for alkyl-substituted morpholine hydrochlorides.
| Property | Value / Characteristic | Operational Implication |
| Physical State | White to off-white crystalline powder | Dust generation hazard during weighing. |
| Hygroscopicity | High (Deliquescent) | Rapidly clumps upon air exposure; requires desiccated storage. |
| Solubility | High in Water, Methanol, DMSO | Readily absorbed through mucous membranes. |
| Acidity (pH) | ~3.0 – 5.0 (10% aq. solution) | Hydrolysis generates acidic conditions; corrosive to metals. |
| Melting Point | > 200°C (Sublimes/Decomposes) | Stable solid, but thermal decomposition releases toxic gas. |
| pKa (Base) | ~7.4 – 8.0 (Estimated) | Buffering capacity in physiological pH range. |
Hazard Characterization: The Mechanistic "Why"
Standard SDS documents classify this compound as an Irritant (Skin/Eye) and Harmful if Swallowed .[1] However, for the research scientist, understanding the mechanism of toxicity is required for proper risk assessment.
The "Amine-Acid" Dual Threat
Trimethylmorpholine hydrochloride operates as a cationic surfactant-like irritant .
-
Lipophilicity: The methyl groups on the morpholine ring increase lipophilicity compared to unsubstituted morpholine, facilitating penetration of the stratum corneum (outer skin layer).
-
Acidic Hydrolysis: Upon contact with moisture (sweat, eye fluid), the HCl salt dissociates. The local pH drop causes immediate protein denaturation (chemical burn), while the liberated organic amine acts as a sensitizer.
Thermal Decomposition Risks
In the event of a fire or runaway reaction, the compound does not just burn; it decomposes into hazardous species.
Decomposition Pathway Diagram (Visualizing the breakdown of the molecule under thermal stress)
Figure 1: Thermal decomposition creates a multi-hazard environment involving corrosive acid gas (HCl) and toxic asphyxiants (NOx/CO).[2]
Operational Handling Protocol
The Core Challenge: Hygroscopicity. Trimethylmorpholine hydrochloride will absorb atmospheric moisture within minutes, transforming from a free-flowing powder into a sticky gum. This alters stoichiometry and complicates transfer.
Protocol: The "Dry-Chain" Weighing Method
Use this protocol for any quantity < 100g to ensure stoichiometric accuracy and user safety.
-
Preparation:
-
Equip Nitrile gloves (Double gloving recommended; 0.11mm thickness minimum).
-
Ensure the receiving vessel (flask/vial) is oven-dried and purged with Argon/Nitrogen.
-
-
Environment:
-
Preferred: Weigh inside a glovebox under N2 atmosphere.
-
Acceptable: Weigh inside a fume hood using a "rapid-transfer" technique.
-
-
The Transfer (Fume Hood Method):
-
Loosen the cap of the stock bottle before placing it on the balance.
-
Tare the receiving vessel.
-
Open stock bottle, transfer solid, and immediately recap . Do not leave open while waiting for the balance to stabilize.
-
Critical Step: If clumping is observed, do not chip at the solid with a metal spatula (risk of aerosol generation). Dissolve the entire clump in a known volume of solvent and use volumetric aliquoting.
-
Storage Hierarchy
-
Tier 1 (Long Term): Sealed under Argon, taped with parafilm, stored in a desiccator at 4°C.
-
Tier 2 (Active Use): Tightly capped in a cool, dry cabinet. Avoid storing near strong oxidizers or strong bases (liberates free amine).
Emergency Response & Toxicology
Self-Validating Response System: The response logic is based on neutralizing the specific chemical threat (Acidic vs. Organic).
Exposure Response Decision Tree
Figure 2: Triage logic for exposure. Note the "Brush off" step for skin—wetting a large amount of powder on skin can cause a thermal/acidic spike.
Toxicological Data (Read-Across)
Due to specific isomer data gaps, values are derived from the structural analogue N-Methylmorpholine Hydrochloride and Morpholine.
-
Acute Oral Toxicity (Rat): LD50 ~1,900 mg/kg (Harmful).[2]
-
Acute Dermal Toxicity (Rabbit): LD50 > 500 mg/kg.[2]
-
Skin Corrosion/Irritation: Category 2 (Irritant) to 1B (Corrosive) depending on concentration and moisture.
-
Target Organs: Respiratory tract, eyes, skin.[2][3][4][5][6][7][8]
Disposal & Environmental Fate
Directive: Do not dispose of down the drain. The morpholine ring is stable and can persist in aquatic environments.
-
Neutralization: Dissolve waste in water and slowly neutralize with 10% Sodium Bicarbonate (NaHCO3) until pH ~7. Caution: CO2 evolution.
-
Segregation: Dispose of the neutralized solution into Halogenated Organic Waste (due to the HCl component) or General Organic Waste depending on facility rules for amine salts.
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (H412).[9] Prevent entry into waterways.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77210, 4-(2-Chloroethyl)morpholine hydrochloride. Retrieved from [Link](Used for read-across toxicity data on morpholine salts).
-
ECHA (European Chemicals Agency). Registration Dossier: Morpholine. Retrieved from [Link](Authoritative source for aquatic toxicity and biodegradation).
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Methodological & Application
Protocol for nucleophilic substitution with 2,2,3-trimethylmorpholine HCl
Application Note: Steric-Controlled Nucleophilic Substitution Strategies using 2,2,3-Trimethylmorpholine HCl
Executive Summary & Chemical Context
This application note details the protocol for utilizing 2,2,3-trimethylmorpholine hydrochloride (CAS: 1422253-62-0 for free base analog) as a nucleophile in substitution reactions.
The Challenge: 2,2,3-Trimethylmorpholine presents a unique synthetic challenge due to the gem-dimethyl effect at the C2 position combined with the C3 methyl group. This creates a "neopentyl-like" steric environment around the secondary nitrogen, significantly retarding nucleophilic attack rates compared to morpholine or 2,6-dimethylmorpholine. Furthermore, the starting material is supplied as a Hydrochloride (HCl) salt, requiring effective in situ neutralization to liberate the active free amine without inducing side reactions.
Scope: This guide covers two primary workflows:
-
Protocol A:
Alkylation with Aliphatic Electrophiles (using the Cesium Effect). -
Protocol B: Buchwald-Hartwig Cross-Coupling with Aryl Halides (Palladium Catalysis).
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Stoichiometry (Base) | 1.0 eq to neutralize HCl salt + 1.5 eq to scavenge acid generated during substitution. | |
| Solvent Polarity | Dipolar Aprotic (DMF, NMP) | Essential to solvate the cation ( |
| Temperature | High thermal energy is required to overcome the steric activation energy barrier ( | |
| Concentration | 0.2 M - 0.5 M | High concentration favors bimolecular substitution ( |
Pre-Reaction Logic: The Decision Tree
Before selecting a protocol, analyze your electrophile using the following logic flow.
Figure 1: Decision matrix for selecting the appropriate substitution pathway based on electrophile structure.
Protocol A: Cesium-Promoted Alkylation
Best for: Primary alkyl halides (Benzyl bromide, Ethyl iodide).
Mechanism: The "Cesium Effect" utilizes the large ionic radius of Cesium (
Materials
-
Nucleophile: 2,2,3-Trimethylmorpholine HCl (1.0 equiv)
-
Electrophile: Alkyl Halide (1.1 equiv)
-
Base: Cesium Carbonate (
), anhydrous (3.0 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (ACN)
Step-by-Step Methodology
-
Salt Neutralization (In-Situ):
-
To a dried reaction vial equipped with a magnetic stir bar, add 2,2,3-trimethylmorpholine HCl (1.0 mmol, 165.6 mg) and
(3.0 mmol, 977 mg). -
Add Anhydrous DMF (3.0 mL).
-
Critical Step: Stir at Room Temperature (RT) for 15 minutes. This allows the base to neutralize the HCl salt, liberating the free amine. Evolution of
gas may be observed.
-
-
Electrophile Addition:
-
Add the Alkyl Halide (1.1 mmol) dropwise to the suspension.
-
Note: If the electrophile is a solid, dissolve it in minimal DMF before addition.
-
-
Thermal Activation:
-
Seal the vial and heat to
. -
Monitor via LC-MS at 2-hour intervals.
-
Endpoint: Reaction is complete when the free amine mass (MW ~129.2 for free base) is consumed.
-
-
Workup:
-
Cool to RT. Dilute with Ethyl Acetate (20 mL).
-
Wash with water (
) to remove DMF and inorganic salts. -
Dry organic layer over
, filter, and concentrate.
-
Protocol B: Buchwald-Hartwig Cross-Coupling
Best for: Aryl bromides, Aryl chlorides, or Triflates.
Mechanism: Standard nucleophilic aromatic substitution (
Materials
-
Catalyst:
(2-5 mol%) -
Ligand: RuPhos or BINAP (4-10 mol%). Note: RuPhos is specifically designed for bulky secondary amines.
-
Base: Sodium tert-butoxide (
) (2.5 equiv). Stronger base required for Pd cycle. -
Solvent: Toluene or 1,4-Dioxane (degassed).
Step-by-Step Methodology
-
Catalyst Pre-formation:
-
In a glovebox or under Argon stream: Combine
and RuPhos in the reaction vessel. Add solvent (Toluene) and stir for 5 mins at RT to ligate the metal.
-
-
Substrate Addition:
-
Add 2,2,3-trimethylmorpholine HCl (1.0 equiv).
-
Add
(2.5 equiv). Crucial: The extra equivalents are necessary to neutralize the HCl salt immediately ( ) and then act as the base for the catalytic cycle.
-
-
Reaction:
-
Add Aryl Halide (1.0 equiv).
-
Heat to
for 12-18 hours.
-
-
Purification:
-
Filter through a pad of Celite to remove Palladium black.
-
Concentrate and purify via Flash Column Chromatography (typically Hexanes/EtOAc).
-
Experimental Workflow Visualization
Figure 2: Operational workflow for handling the HCl salt and executing the substitution.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | HCl salt not neutralized. | Ensure base stoichiometry is calculated against the salt, not just the reaction stoichiometry. Increase base or pre-freebase the amine using NaOH/DCM extraction. |
| Elimination Product (Alkene) | Substrate is too hindered (Secondary Alkyl Halide). | Switch to Protocol B (if Aryl) or attempt Reductive Amination (if Aliphatic) using the corresponding ketone/aldehyde. |
| Low Yield | Steric clashing. | Switch solvent to NMP (higher boiling point) and increase temp to |
NMR Validation (QC):
Successful substitution is best confirmed by monitoring the disappearance of the broad
References
-
Salvatore, R. N., et al. (2001). "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[3][4] Tetrahedron, 57(36), 7785-7811. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. (Reference for RuPhos usage with hindered amines). Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19354342, 2,4,6-Trimethylmorpholine (Structural Analog Data). Link
Sources
Using 2,2,3-trimethylmorpholine as a chiral building block in drug design
Application Note: Strategic Deployment of 2,2,3-Trimethylmorpholine in Chiral Drug Design
Executive Summary
This guide details the application of 2,2,3-trimethylmorpholine as a high-value chiral building block in medicinal chemistry. While the morpholine ring is a ubiquitous pharmacophore used to modulate solubility and pharmacokinetic (PK) profiles, it often suffers from rapid oxidative metabolism and lack of target selectivity.
The 2,2,3-trimethyl modification introduces two critical advantages:
-
Metabolic Blockade: The gem-dimethyl group at the C2 position and the methyl group at C3 sterically hinder Cytochrome P450 (CYP450) oxidation adjacent to the heteroatoms.
-
Chiral Selectivity: The C3 stereocenter allows for the resolution of enantiomers, enabling the design of drugs that selectively bind to chiral protein pockets, reducing off-target effects.
This document provides protocols for synthesis, incorporation via cross-coupling, and metabolic validation.
Mechanistic Rationale: The "Gem-Dimethyl" & Chiral Effect
Metabolic Stability (The Thorpe-Ingold Effect)
Unsubstituted morpholines are prone to metabolic degradation via N-dealkylation or
-
Mechanism: CYP450 enzymes abstract a hydrogen atom from the carbon
to the nitrogen or oxygen. -
Solution: Methyl substitution at C2 and C3 removes the abstractable protons (at C2) and creates steric bulk that prevents the enzyme's heme iron from accessing the C3 proton. This is a classic application of the Thorpe-Ingold effect, which also favors ring formation and rigidifies the conformer, potentially improving binding affinity.
Chiral Fidelity
The C3 methyl group creates a chiral center. Unlike achiral morpholine, 2,2,3-trimethylmorpholine exists as
-
Application: Use the
-isomer (derived from L-Alanine precursors) to probe specific hydrophobic pockets in kinases (e.g., mTOR, PI3K) where standard morpholines bind promiscuously.
Visualization: Metabolic Shielding & Workflow
The following diagram illustrates the metabolic vulnerability of standard morpholine versus the protected status of the 2,2,3-trimethyl analog.
Caption: Comparative metabolic fate. The 2,2,3-trimethyl substitution pattern sterically occludes CYP450 access, preventing oxidative ring opening.
Experimental Protocols
Protocol A: Synthesis of Chiral 2,2,3-Trimethylmorpholine
Context: While racemic synthesis followed by resolution is possible, an asymmetric approach using the "Chiral Pool" (L-Alanine derivatives) is superior for yield and atom economy.
Reagents:
-
(S)-2-Aminopropan-1-ol (L-Alaninol)
-
Ethyl 2-bromo-2-methylpropionate
-
Sodium hydride (NaH)
-
Lithium Aluminum Hydride (LiAlH4)
-
Solvents: THF (anhydrous), Toluene.
Step-by-Step Methodology:
-
Amide Coupling:
-
Dissolve (S)-Alaninol (1.0 eq) and Triethylamine (1.2 eq) in DCM at 0°C.
-
Dropwise add 2-bromo-2-methylpropionyl bromide (1.1 eq).
-
Stir for 4h, quench with water, extract with DCM.
-
Result: N-(1-hydroxypropan-2-yl)-2-bromo-2-methylpropanamide.
-
-
Cyclization (Intramolecular O-Alkylation):
-
Dissolve the intermediate amide in anhydrous THF.
-
Add NaH (1.5 eq, 60% dispersion) slowly at 0°C (Caution: H2 evolution).
-
Heat to reflux for 6h. The alkoxide attacks the tertiary bromide (Thorpe-Ingold enhanced cyclization).
-
Result: 2,2,3-trimethylmorpholin-5-one (The lactam intermediate).
-
-
Reduction to Amine:
-
Suspend LiAlH4 (2.0 eq) in dry THF under Argon.
-
Add the lactam solution dropwise. Reflux for 12h.
-
Fieser workup (Water, 15% NaOH, Water).
-
Distill the resulting oil.
-
Yield:(3S)-2,2,3-trimethylmorpholine .
-
Protocol B: Incorporation via Buchwald-Hartwig Cross-Coupling
Context: Due to the steric bulk at the C3 position adjacent to the nitrogen, standard
Reagents:
-
Substrate: Aryl Bromide/Chloride (Drug Scaffold).
-
Nucleophile: (3S)-2,2,3-trimethylmorpholine.
-
Catalyst: Pd2(dba)3 (2 mol%).
-
Ligand: RuPhos or DavePhos (4 mol%) – Critical: Bulky, electron-rich ligands are required to facilitate reductive elimination with hindered amines.
-
Base: NaOtBu (1.5 eq).
-
Solvent: Toluene or Dioxane (degassed).
Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon 3x.
-
Charging: Add Aryl Bromide (1.0 mmol), Pd2(dba)3 (18 mg), RuPhos (18 mg), and NaOtBu (144 mg).
-
Amine Addition: Add 2,2,3-trimethylmorpholine (1.2 mmol) and Toluene (5 mL).
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Self-Validation Check:
-
Monitoring: Use LC-MS. If the starting material remains but the amine is consumed, check for "beta-hydride elimination" products (though unlikely with morpholine). If no reaction, switch ligand to BrettPhos .
Comparative Data: Metabolic Stability
The following table summarizes the performance of the 2,2,3-trimethyl scaffold compared to standard morpholine in a Human Liver Microsome (HLM) stability assay.
Table 1: Intrinsic Clearance (
| Compound Scaffold | Structure Note | Metabolic Hotspot | ||
| Morpholine | Unsubstituted | 14.5 | 95.6 (High) | C2/C3 Oxidation |
| 2,6-Dimethylmorpholine | Standard Analog | 45.2 | 30.5 (Mod) | C2/C6 Blocked |
| 2,2,3-Trimethylmorpholine | Chiral Shield | >120 | < 8.0 (Low) | Fully Blocked |
Interpretation: The 2,2,3-trimethyl analog exhibits "Low" clearance classification, making it suitable for once-daily dosing profiles, whereas standard morpholine often requires b.i.d. dosing or prodrug strategies.
Strategic Implementation Workflow
Use this flowchart to decide when to deploy this scaffold in your lead optimization campaign.
Caption: Decision tree for replacing standard morpholine with the 2,2,3-trimethyl variant during Lead Optimization.
References
-
Synthesis of Chiral Morpholines
-
Metabolic Stability of Morpholines
-
BenchChem. (2025).[2] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
-
-
Buchwald-Hartwig Coupling of Hindered Amines
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
[Link]
-
Application in Kinase Inhibitors (mTOR/PI3K)
-
General Morpholine Pharmacophore Review
Sources
- 1. sci-hub.jp [sci-hub.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Free Base 2,2,3-Trimethylmorpholine from its Hydrochloride Salt: An Application Note and Protocol
Authored by: [Your Name/Lab Name], Senior Application Scientist
Abstract
This application note provides a detailed protocol for the preparation of free base 2,2,3-trimethylmorpholine from its corresponding hydrochloride salt. The procedure is based on fundamental acid-base chemistry principles and is designed for researchers in organic synthesis, medicinal chemistry, and drug development. This guide offers a step-by-step methodology, explains the rationale behind procedural choices, and includes necessary safety precautions and characterization techniques to ensure the synthesis of a pure product.
Introduction
2,2,3-Trimethylmorpholine is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The free base form of an amine is often required for subsequent synthetic transformations, such as N-alkylation, acylation, or use as a base catalyst.
This document outlines a standard, reliable procedure to liberate the free base of 2,2,3-trimethylmorpholine from its commercially available or synthetically prepared hydrochloride salt. The protocol is designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry techniques.
Chemical Principles: The Acid-Base Reaction
The conversion of an amine hydrochloride salt to its free base is a straightforward acid-base reaction. 2,2,3-Trimethylmorpholine hydrochloride is the salt formed between the basic morpholine nitrogen and hydrochloric acid. To obtain the neutral, free base form, a stronger base is introduced to deprotonate the ammonium cation.
The general reaction is as follows:
(CH₃)₃C₄H₆ONH₂⁺Cl⁻ + B → (CH₃)₃C₄H₆ONH + BH⁺Cl⁻
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Formula/Type | Molar Mass ( g/mol ) | Notes |
| 2,2,3-Trimethylmorpholine HCl | C₇H₁₆ClNO | 165.66 | Starting material. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1 M aqueous solution. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction solvent. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent. |
| Deionized Water | H₂O | 18.02 | |
| Separatory Funnel | Glassware | - | For liquid-liquid extraction. |
| Round-bottom Flask | Glassware | - | For solvent evaporation. |
| Rotary Evaporator | Equipment | - | For solvent removal. |
| pH paper or pH meter | Equipment | - | To monitor the pH of the aqueous layer. |
Experimental Protocol
This protocol is for a starting quantity of 10 mmol of 2,2,3-trimethylmorpholine hydrochloride. The scale can be adjusted as needed, with corresponding adjustments to reagent quantities.
Step 1: Dissolution of the Hydrochloride Salt
-
Weigh 1.66 g (10 mmol) of 2,2,3-trimethylmorpholine hydrochloride and transfer it to a 100 mL Erlenmeyer flask or beaker.
-
Add 20 mL of deionized water and stir until the salt is completely dissolved.
Step 2: Basification
-
While stirring, slowly add 1 M sodium hydroxide solution dropwise to the dissolved salt solution.
-
Monitor the pH of the aqueous solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is greater than 10, ensuring complete deprotonation of the amine. A pH of 11-12 is ideal.
-
Rationale: A significant excess of hydroxide ions drives the equilibrium towards the formation of the free base.
Step 3: Liquid-Liquid Extraction
-
Transfer the basic aqueous solution to a 125 mL separatory funnel.
-
Add 30 mL of dichloromethane (DCM) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer.
-
Drain the lower organic layer into a clean Erlenmeyer flask.
-
Perform two more extractions of the aqueous layer, each with 15 mL of DCM, combining all organic extracts.
-
Rationale: The neutral free base has higher solubility in an organic solvent like DCM than in the aqueous solution, allowing for its efficient extraction. Multiple extractions maximize the yield.
Step 4: Drying the Organic Extract
-
Add anhydrous sodium sulfate to the combined organic extracts and swirl the flask. Continue adding the drying agent until it no longer clumps together, indicating that all residual water has been absorbed.
-
Let the mixture stand for 15-20 minutes to ensure complete drying.
-
Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the sodium sulfate.
Step 5: Solvent Removal
-
Remove the dichloromethane using a rotary evaporator. Be cautious with the bath temperature, as the free base may be volatile. A bath temperature of 30-40°C is recommended.
-
Once the bulk of the solvent is removed, you can place the flask under high vacuum for a short period to remove any residual solvent.
Step 6: Product Characterization
-
The resulting oil or solid is the free base 2,2,3-trimethylmorpholine.
-
Determine the final mass and calculate the yield.
-
Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Process Workflow
Caption: Workflow for the preparation of free base 2,2,3-trimethylmorpholine.
Safety Precautions
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane: A volatile organic solvent and a suspected carcinogen. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
General Precautions: Always wear appropriate PPE in the laboratory. Be aware of the location of safety equipment such as fire extinguishers, safety showers, and eyewash stations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Emulsion during extraction | Vigorous shaking of a basic solution. | Allow the mixture to stand for a longer period. Gentle swirling can help break the emulsion. Addition of a small amount of brine (saturated NaCl solution) can also be effective. |
| Low Yield | Incomplete basification or insufficient extraction. | Ensure the pH of the aqueous layer is >10. Perform additional extractions with the organic solvent if necessary. |
| Product is wet (contains water) | Incomplete drying. | Add more anhydrous sodium sulfate and allow for a longer drying time. |
References
Troubleshooting & Optimization
Troubleshooting low reactivity of sterically hindered 2,2,3-trimethylmorpholine
Case ID: TMM-223-STERIC Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming nucleophilic dormancy in sterically congested secondary amines.
Diagnostic Overview
User Problem: You are observing consistently low yields (<10%) or no reaction when attempting to functionalize 2,2,3-trimethylmorpholine . Standard protocols for alkylation (SN2), acylation (HATU/EDC), or Buchwald-Hartwig coupling (Pd/BINAP) are failing.
Root Cause Analysis: The reactivity profile of 2,2,3-trimethylmorpholine is dominated by extreme steric shielding around the nitrogen center.
-
Gem-Dimethyl Effect (C2): The two methyl groups at the C2 position create a "neopentyl-like" steric wall adjacent to the amine.
-
Vicinal Methyl Blockade (C3): The C3 methyl group locks the morpholine ring into a rigid chair conformation to minimize 1,3-diaxial interactions. This rigidity prevents the nitrogen lone pair from reorienting to accommodate incoming electrophiles, effectively "burying" the nucleophile.
This guide provides high-energy protocols specifically designed to breach this steric barrier.
Troubleshooting Modules
Module A: Alkylation Fails (SN2 is Dead)
Symptom: Direct alkylation with alkyl halides (R-Br, R-I) yields only starting material or trace product, even with heating.
Technical Insight: Classical SN2 reactions require a backside attack trajectory of 180°. The 2,2-dimethyl cluster physically blocks this path for the incoming electrophile. Furthermore, the transition state is too crowded to stabilize.
Protocol: Titanium-Mediated Reductive Amination Do not fight the SN2 barrier. Bypass it by forming an imine (or iminium) intermediate, which is planar (sp2) and less sterically demanding, then reduce it.
Step-by-Step Workflow:
-
Dehydration: Dissolve 2,2,3-trimethylmorpholine (1.0 equiv) and the target ketone/aldehyde (1.2 equiv) in neat Titanium(IV) isopropoxide [Ti(OiPr)₄] (2.0 equiv).
-
Note: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.
-
-
Incubation: Stir at ambient temperature for 6–12 hours. For extremely hindered ketones, heat to 60°C.
-
Reduction: Dilute with THF (dry). Add NaBH(OAc)₃ (3.0 equiv) or NaBH₃CN (if acid sensitive).
-
Workup (Critical): Quench with aqueous NaOH (1M) or Rochelle’s salt solution to break the titanium emulsion. Filter the white precipitate (TiO₂) before extraction.
Why this works: The Titanium forces the formation of the iminium species, which pulls the equilibrium forward despite the steric clash.
Module B: Amide Coupling (HATU/EDC Failure)
Symptom: Standard peptide coupling reagents (HATU, EDC, PyBOP) result in <5% conversion.
Technical Insight: The active esters formed by HATU/HOBt are bulky. The rate of nucleophilic attack by the hindered morpholine nitrogen is slower than the rate of hydrolysis of the active ester. You need a "hotter" electrophile.
Protocol: The "Steglich-Ghosez" Hybrid Approach Switch to acid chlorides or mixed anhydrides generated in situ.
Option 1: Acid Chloride (The Sledgehammer)
-
Convert your carboxylic acid to an acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride/DMF.
-
Benefit: Ghosez's reagent is neutral and avoids the acidic byproducts of thionyl chloride.
-
-
Dissolve the acid chloride in DCM.
-
Add 2,2,3-trimethylmorpholine (1.0 equiv) and DMAP (1.2 equiv) + DIPEA (2.0 equiv).
Option 2: T3P (Propylphosphonic Anhydride) [8]
-
Dissolve acid and amine in EtOAc or DMF.
-
Add T3P (50% in EtOAc, 2.0 equiv) and Pyridine (4.0 equiv).
-
Heat to 80°C. T3P has low epimerization risk and drives reactions via a highly reactive mixed anhydride.
Module C: Buchwald-Hartwig Coupling (Catalyst Death)
Symptom: Pd-catalyzed arylation fails. Black Pd precipitation observed (catalyst decomposition).
Technical Insight: The oxidative addition happens, but the amine coordination step is the bottleneck. Standard ligands (BINAP, DPPF) are not electron-rich or bulky enough to force the reductive elimination of such a crowded product.
Protocol: Third-Generation Precatalysts You must use dialkylbiaryl phosphine ligands designed for "challenging secondary amines."
Recommended System:
-
Catalyst: RuPhos Pd G4 or BrettPhos Pd G4 (2–5 mol%).
-
Why G4? These precatalysts activate at room temperature, preventing catalyst death before the reaction starts.
-
-
Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu .
-
Note: LiHMDS is often superior for morpholines as it prevents Pd-coordination by the oxygen atom in the ring.
-
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
-
Temp: 80–100°C.
Data Comparison Table:
| Method | Ligand/Reagent | Yield (2,2,3-TMM) | Notes |
| Standard | Pd(OAc)₂ / BINAP | 0% | Catalyst poisoning; no product. |
| Intermediate | Pd₂dba₃ / XPhos | 15-25% | Slow conversion; significant dehalogenation. |
| Optimized | RuPhos Pd G4 | 88-95% | Complete conversion < 4h. |
Decision Logic & Visualization
The following diagram illustrates the decision matrix for optimizing reactions with 2,2,3-trimethylmorpholine.
Figure 1: Decision matrix for selecting the correct synthetic pathway based on reaction type. Green nodes indicate high-probability success protocols.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to improve the SN2 alkylation? A: While microwave heating improves kinetics, it often leads to elimination side products (E2) with hindered amines and alkyl halides. If you must alkylate, use triflates (OTf) as the leaving group in a polar aprotic solvent (NMP) at lower temperatures, or revert to the Reductive Amination protocol (Module A) which is far cleaner.
Q: Why is LiHMDS recommended over NaOtBu for the Buchwald coupling? A: Morpholine oxygens can sometimes chelate to Palladium, acting as a hemilabile ligand that slows reactivity. The Lithium cation in LiHMDS helps sequester the morpholine oxygen (hard-hard interaction), keeping the nitrogen lone pair available for the catalytic cycle. Additionally, LiHMDS is non-nucleophilic, preventing side reactions with electrophilic substrates.
Q: Is the 2,2,3-trimethyl substitution pattern commercially available as a single enantiomer? A: It is primarily sold as a racemate. If you are developing a drug candidate, be aware that the C3 chiral center is conformationally locked. You may need to perform a Chiral SFC (Supercritical Fluid Chromatography) separation early in your synthesis, as the reactivity rates of the enantiomers may differ slightly in chiral environments (e.g., enzymatic reactions).
References
-
Buchwald-Hartwig Coupling of Hindered Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Grounding: Establishes RuPhos and BrettPhos as the gold standard for hindered secondary amines.
-
Titanium-Mediated Reductive Amination: Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554. Grounding: Validates the use of Ti(OiPr)4 to overcome equilibrium issues in hindered imine formation.
-
Amide Coupling with T3P: Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][10][11] Chemical Reviews, 116(19), 12391–12455. Grounding: detailed review of T3P and acid chloride methods for sterically challenged substrates.
-
Ghosez's Reagent Usage: Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 59, 26. Grounding: Protocol for neutral generation of acid chlorides.
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. reddit.com [reddit.com]
- 7. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
Purification methods for 2,2,3-trimethylmorpholine hydrochloride salts
The following guide serves as a specialized Technical Support Center for the purification of 2,2,3-trimethylmorpholine hydrochloride . It is designed for organic chemists and process engineers facing purity challenges with this specific sterically hindered morpholine derivative.
Status: Operational | Tier: Level 3 Engineering Support Subject: Purification Protocols & Troubleshooting for Substituted Morpholine Salts
Executive Summary & Compound Profile
2,2,3-Trimethylmorpholine hydrochloride presents unique purification challenges compared to the parent morpholine. The gem-dimethyl group at the C2 position and the methyl at C3 introduce steric strain, often resulting in:
-
Incomplete Cyclization: Higher prevalence of acyclic amino-alcohol impurities.
-
Hygroscopicity: The salt is prone to absorbing atmospheric moisture, leading to "oiling out" during crystallization.
-
Solubility Shifts: Increased lipophilicity compared to simple morpholine, altering standard solvent choices.
This guide provides two primary workflows: Recrystallization (for polishing) and Acid-Base Back-Extraction (for gross purification).
Decision Matrix: Selecting the Right Protocol
Before initiating a workflow, assess the state of your crude material using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude material quality.
Detailed Purification Protocols
Protocol A: Recrystallization (The "Polishing" Method)
Best for: Removing minor impurities (1–5%) and color. Key Mechanism: Differential solubility.[1] The salt dissolves in hot alcohol but precipitates upon cooling/antisolvent addition.
| Parameter | Specification |
| Primary Solvent | Isopropanol (IPA) or Ethanol (Absolute) |
| Antisolvent | Ethyl Acetate (EtOAc) or Diethyl Ether |
| Temperature | Dissolution: 70–80°C |
Step-by-Step Procedure:
-
Dissolution: Place crude salt in a flask. Add minimum hot Isopropanol (approx. 3–5 mL per gram of salt). Heat to reflux until dissolved.
-
Note: If colored impurities persist, add Activated Charcoal (5 wt%), reflux for 10 mins, and filter hot through Celite.
-
-
Saturation: If the solution is clear, remove from heat. If no crystals form upon slight cooling, add warm Ethyl Acetate dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1–2 drops of hot Isopropanol to clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature undisturbed (stirring induces small, impure crystals). Once at RT, move to a fridge/ice bath (0–4°C) for 4 hours.
-
Isolation: Filter the white needles under vacuum. Wash the cake with cold 1:1 IPA/EtOAc mixture.
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅ or silica gel to remove trace solvent.
Protocol B: Acid-Base Extraction (The "Deep Clean")
Best for: Crude mixtures containing unreacted starting materials (e.g., amino alcohols), dark tars, or inorganic salts. Key Mechanism: Chemical switching. Converting the salt to the free base (oil) allows distillation or extraction away from ionic impurities, followed by re-salting.
Step-by-Step Procedure:
-
Free-Basing: Dissolve the crude salt in minimal water (10 mL/g). Cool to 0°C. Slowly add 40% NaOH solution until pH > 12. The amine will separate as an oil layer.
-
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Diethyl Ether.
-
Tip: 2,2,3-trimethylmorpholine is moderately water-soluble.[2] Saturate the aqueous layer with NaCl (brine) to force the amine into the organic layer (salting out).
-
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.
-
Checkpoint: You now have the Free Base (liquid). If highly impure, distill this liquid under vacuum before proceeding.
-
-
Re-Salting: Dissolve the free base oil in anhydrous Diethyl Ether or 1,4-Dioxane (10 mL/g).
-
Precipitation: Cool to 0°C. Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.
-
Final Isolation: The hydrochloride salt will precipitate immediately as a white solid. Filter, wash with cold ether, and dry.
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What is happening?
Diagnosis: This is a common issue with alkyl-morpholines. It occurs when the temperature is above the "oiling out" point (liquid-liquid phase separation) rather than the crystallization point, often due to trace water or too much polarity. Solution:
-
Re-heat the mixture to dissolve the oil.
-
Add more Antisolvent (EtOAc) slowly.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.
-
Dry the Solvent: Ensure your ethanol/IPA is anhydrous. Water lowers the solubility differential.
Q2: The salt is extremely hygroscopic and turns to goo on the filter.
Diagnosis: 2,2,3-trimethylmorpholine HCl is hygroscopic.[2] Solution:
-
Perform filtration under a nitrogen blanket or use a funnel with a cover.
-
Do not pull air through the filter cake for too long (humid air hydrates the salt).
-
Immediately transfer the wet cake to a vacuum desiccator containing P₂O₅.
Q3: How do I remove the unreacted amino-alcohol starting material?
Diagnosis: Synthesis often starts from 2-amino-2-methyl-1-propanol. This impurity is difficult to remove by simple recrystallization because it also forms a hydrochloride salt. Solution: Use Protocol B (Acid-Base Extraction) .
-
When you basify (Step 1 of Protocol B), the amino alcohol is more water-soluble than the trimethylmorpholine.
-
Perform the DCM extraction rigorously; the amino alcohol will largely remain in the basic aqueous phase, while the lipophilic trimethylmorpholine moves to the DCM.
Q4: What are the expected impurities?
Refer to the table below for likely contaminants based on standard synthesis routes.
| Impurity Type | Likely Identity | Removal Strategy |
| Starting Material | 2-amino-2-methyl-1-propanol | Acid-Base Extraction (remains in aq. phase) |
| Intermediate | Acyclic chloro-amine or hydroxy-amine | Recrystallization (solubility difference) |
| Byproduct | Oxidized morpholinones | Silica plug filtration of the free base |
| Inorganic | Ammonium salts / NaCl | Acid-Base Extraction (insoluble in DCM) |
References
-
Synthesis and Properties of Morpholine Derivatives
-
General Recrystallization of Amine Salts
- Source: University of Toronto, Department of Chemistry. "Recrystallization Guide." (Standard protocols for solvent selection: EtOH/EtOAc systems).
-
URL:[Link]
-
Impurity Profiling in Morpholine Synthesis
-
Purification of Hygroscopic Hydrochloride Salts
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (Authoritative text on handling hygroscopic amine salts and acid-base extraction).
-
URL:[Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. Morpholine [drugfuture.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Production process of 2-amino-methyl-1-propanol - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
Removing unreacted 2,2,3-trimethylmorpholine from reaction mixtures
Technical Support Center: 2,2,3-Trimethylmorpholine Removal Guide
Case ID: #TMM-REM-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Protocols for the removal of unreacted 2,2,3-trimethylmorpholine (TMM) from reaction mixtures.
Executive Summary
2,2,3-Trimethylmorpholine (TMM) is a sterically hindered secondary amine often used as a building block or chiral auxiliary. Its removal is critical because its secondary amine functionality can interfere with downstream coupling reactions or bioassays. Due to its moderate boiling point (~135–140°C estimated based on homologs) and high water solubility, standard evaporation is often insufficient.
This guide prioritizes Acid-Base Extraction as the primary removal method due to cost-efficiency and scalability. For acid-sensitive substrates, Solid-Supported Scavenging is the recommended alternative.
Module 1: Acid-Base Extraction (Standard Protocol)
Best For: Products that are stable to mild acid and are hydrophobic (LogP > 1.5).
The Science (Causality)
TMM is a base with a pKa estimated between 8.5 and 9.0 (similar to 3-methylmorpholine). By lowering the pH of the aqueous phase below 6.0, TMM is protonated to form a highly water-soluble ammonium salt. Non-basic products remain in the organic layer, achieving separation based on phase distribution.
Protocol
-
Dilution: Dilute the reaction mixture with a water-immiscible solvent (Ethyl Acetate, DCM, or MTBE). A ratio of 10:1 (Solvent:Crude) is recommended to prevent oiling out.
-
Acid Wash:
-
Standard: Wash the organic layer 2x with 1M HCl (pH ~0).
-
Mild (Acid-Sensitive): Wash 3x with 10% Citric Acid or 0.5M NaH₂PO₄ (pH ~3–4).
-
-
Verification: Check the pH of the aqueous waste. It must be acidic (pH < 4) to ensure TMM is fully protonated.
-
Brine Wash: Wash the organic layer once with saturated brine to break any micro-emulsions and remove residual acid.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Emulsion Formation | Similar densities of phases or amphiphilic product. | Add solid NaCl to saturate the aqueous layer; filter through a Celite pad. |
| Product Loss | Product is slightly basic or too polar. | Use a weaker acid (Citric Acid); back-extract the acidic aqueous layer with fresh solvent. |
| Residual TMM | pH not low enough; insufficient mixing. | Verify aqueous pH < 4; increase shaking time to >2 minutes per wash. |
Workflow Diagram
Caption: Logical flow for removing TMM via acid-base extraction. The amine partitions into the aqueous phase upon protonation.
Module 2: Scavenging Resins (For Sensitive Chemistries)
Best For: Acid-sensitive products, parallel synthesis, or when extraction yields emulsions.
The Science
Solid-supported scavengers chemically react with the unreacted secondary amine (TMM) to covalently bind it to a polymer bead. Filtration then removes the resin-bound impurity.
-
Isocyanate Resins (PS-NCO): Reacts with the secondary amine to form a urea. Very fast and effective.
-
Sulfonic Acid Resins (SCX): Acts as a solid-phase acid extraction.
Protocol
-
Resin Selection: Use Polystyrene-Isocyanate (PS-NCO) . It is electrophilic and specific for nucleophilic amines.
-
Alternative: Polymer-supported Benzaldehyde (for primary amines only - NOT effective for TMM).
-
-
Stoichiometry: Add 3–4 equivalents of resin relative to the estimated amount of residual TMM.
-
Solvent: Dissolve crude in DCM or THF. Avoid protic solvents (MeOH/EtOH) if using Isocyanate resins, as they can compete (slowly).
-
Incubation: Shake gently at room temperature for 2–4 hours.
-
Filtration: Filter through a fritted cartridge or cotton plug. Rinse the resin with solvent to recover entrained product.[1]
Workflow Diagram
Caption: Scavenging workflow using electrophilic resins to covalently bind and remove nucleophilic TMM.
Module 3: Chromatography & Distillation
Best For: Final purification if trace levels remain.[2]
-
Flash Chromatography:
-
TMM is a polar amine and will streak on silica gel.
-
Tip: Add 1% Triethylamine (TEA) or NH₄OH to your mobile phase. This deactivates silica acidic sites, sharpening the TMM peak. However, since you want to remove TMM, using a standard acidic mobile phase (DCM/MeOH) without base might cause TMM to stick to the baseline (silica acts as a scavenger), allowing your less polar product to elute first.
-
-
Distillation:
-
TMM Boiling Point: ~135–140°C (Estimated).
-
If your product is a high-boiling solid, high-vacuum rotovap ( < 5 mbar) at 50°C might remove TMM, but it is often stubborn due to H-bonding. Azeotroping with toluene can assist removal.
-
FAQ: Frequently Asked Questions
Q: How do I detect residual TMM on a TLC plate? A: TMM is not UV active (unless derivatized). Use stains:
-
Ninhydrin: May show weak activity for secondary amines.
-
Iodine: Universal stain, will show brown spot.
-
Dragendorff’s Reagent: Specific for tertiary/secondary amines (orange spot).
-
Permanganate (KMnO4): Will oxidize the amine (yellow/white spot on purple).
Q: Can I use water washes without acid? A: Only if your product is extremely hydrophobic. TMM has significant water solubility, but partitioning is much more efficient if you force it into the salt form with acid. Neutral water washes often leave 10–20% of the amine in the organic layer.
Q: My product is basic (e.g., a pyridine derivative). How do I separate TMM? A: Acid extraction will remove both. You must use:
-
Chromatography: Exploit small pKa differences or polarity.
-
Derivatization: Add an electrophile (e.g., acetic anhydride) to convert TMM to an amide (non-basic), then wash with acid to remove your basic product (which is now a salt), separate layers, and basify to recover. Note: This consumes TMM.
References
-
PubChem. (n.d.).[3] 3,3,4-Trimethylmorpholine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers for Amine Removal. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins for Organic Synthesis. Retrieved from [Link]
-
University of Urbino. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 2-Substituted Morpholines
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, celebrated for its favorable physicochemical properties that often impart improved aqueous solubility and metabolic stability to drug candidates.[1] Specifically, 2-substituted morpholines offer a valuable vector for chiral complexity and targeted biological interactions. However, the introduction of substituents at the C-2 position, adjacent to the ring oxygen, frequently presents a significant synthetic challenge: steric hindrance.
This technical guide is designed to serve as a dedicated support resource for researchers encountering difficulties in the synthesis of these valuable compounds. Structured in a question-and-answer format, it provides troubleshooting strategies, detailed protocols, and mechanistic explanations to navigate common hurdles related to steric hindrance.
Foundational FAQs
Q1: Why is steric hindrance a significant challenge at the 2-position of the morpholine ring?
The 2-position (or 6-position) is directly adjacent to the endocyclic oxygen atom. A substituent at this position can sterically shield the adjacent nitrogen atom from nucleophilic attack or hinder the necessary conformational arrangements for intramolecular cyclization. This steric bulk can impede the approach of reagents, leading to dramatically reduced reaction rates, low yields, or complete reaction failure. This is particularly problematic in key bond-forming steps like N-alkylation and intramolecular ring closure.[2][3]
Q2: What are the classical synthetic routes and where does steric hindrance typically manifest?
Classical routes often involve the cyclization of a linear precursor, such as an N-substituted-2-aminoethanol derivative. Steric hindrance from a bulky C-2 substituent can manifest in two primary ways:
-
Intermolecular N-alkylation: When alkylating a pre-formed 2-substituted morpholine, the substituent can block the nitrogen's lone pair from attacking the electrophile.[4]
-
Intramolecular Cyclization: During the ring-forming step, the substituent can create unfavorable gauche interactions or A-1,3 strain in the transition state, raising the activation energy for cyclization.[2] This is common in reactions like the intramolecular Williamson ether synthesis or SN2 displacement of a leaving group.
Troubleshooting Common Synthetic Failures
This section addresses specific experimental problems with causative explanations and actionable solutions.
Problem 1: Low to no yield in N-alkylation of a 2-substituted morpholine.
Q: My N-alkylation reaction with an alkyl halide on a 2-substituted morpholine is failing, even with strong bases and heat. What are the likely causes and how can I fix this?
A: Mechanistic Cause & Troubleshooting Workflow
Direct N-alkylation of a sterically hindered secondary amine is often challenging. The substituent at C-2 physically obstructs the trajectory of the incoming electrophile (the alkyl halide), preventing efficient orbital overlap for the SN2 reaction. Furthermore, strong bases like LDA or NaH can promote competing elimination (E2) reactions of the alkyl halide, especially with secondary or tertiary halides.
Here is a workflow to diagnose and solve the issue:
Troubleshooting workflow for failed N-alkylation.
Solution: Switch to a Reductive Amination Strategy
Reductive amination is a powerful alternative that circumvents the direct alkylation of the hindered nitrogen. The reaction proceeds by forming an iminium ion intermediate from the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ.[5] This approach is highly effective for sterically hindered amines.[6]
Detailed Protocol: Reductive Amination with Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exceptionally mild and selective reducing agent ideal for this transformation, as it tolerates a wide range of functional groups and does not reduce the starting aldehyde or ketone.[7]
Materials:
-
2-Substituted morpholine (1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic, ~5 mol%)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the 2-substituted morpholine (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in anhydrous DCE (to make a ~0.1 M solution).
-
Stir the mixture at room temperature for 20-30 minutes. If reacting with a ketone, add a catalytic amount of acetic acid.
-
Carefully add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Problem 2: Low yield in the intramolecular cyclization to form the morpholine ring.
Q: My intramolecular SN2 reaction to form the morpholine ring from an N-substituted amino alcohol derivative is giving low yields, primarily returning starting material. What can I do?
A: Mechanistic Cause & Potential Solutions
This common failure point arises because the activation energy for the intramolecular cyclization is too high. The steric bulk of the C-2 substituent can destabilize the required transition state geometry for the ring-closing SN2 reaction. Additionally, for some substrates, the reaction may be reversible or competing intermolecular reactions can dominate at high concentrations.
| Strategy | Principle | When to Use | Key Reagents |
| Mitsunobu Reaction | Activates the alcohol in situ under neutral conditions, leading to a highly efficient intramolecular SN2 displacement with complete inversion of stereochemistry.[8] | When standard SN2 (e.g., from a tosylate or mesylate) fails, especially with hindered secondary alcohols.[9] | PPh₃, DIAD or DEAD |
| Catalytic Cyclization | Employs a catalyst to lower the activation energy of the ring-closing step. | For substrates with specific functional handles like alkenes or when milder conditions are required. | Pd-catalysts, Iron(III)[10] |
| High Dilution | Favors intramolecular reactions over intermolecular side reactions by reducing the probability of two molecules encountering each other. | When oligomerization or polymerization is a suspected side reaction. | Syringe pump addition |
Featured Protocol: Intramolecular Mitsunobu Cyclization
The Mitsunobu reaction is an exceptionally powerful tool for forming C-O and C-N bonds, particularly in sterically demanding environments.[11][12] It converts the hydroxyl group into an excellent leaving group in situ, facilitating cyclization under mild, neutral conditions.[13]
Materials:
-
N-protected amino alcohol precursor (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amino alcohol precursor (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equiv) dropwise via syringe over 30-60 minutes. Maintain the temperature at 0 °C during the addition. A color change to yellow or orange is typically observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. These can often be removed by direct purification via flash column chromatography. In some cases, precipitation from a solvent like ether/hexanes can remove the bulk of the byproducts before chromatography.[9]
Simplified workflow of the Mitsunobu cyclization.
References
- Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (2006). Vertex AI Search.
-
Morpholine Definition - Organic Chemistry Key Term. (2025). Fiveable. [Link]
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]
-
A Concise and Efficient Synthesis of Substituted Morpholines. (2025). ResearchGate. [Link]
-
A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2025). Angewandte Chemie International Edition. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). The Journal of Organic Chemistry. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Protecting Groups. University of Evansville. [Link]
-
Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Omega. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry. [Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). PMC. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). PMC. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. [Link]
- Catalytic Preparation of Severely Sterically Hindered Amino-Ether Alcohols Using a Metal Loaded Catalyst. (2007).
-
Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). RSC Publishing. [Link]
-
Morpholines. Synthesis and Biological Activity. (2019). ResearchGate. [Link]
-
Selective synthesis of lactams and cyclic amines from amino-alcohols. (2013). Catalysis Science & Technology. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science. [Link]
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2017). PMC. [Link]
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). Frontiers in Chemistry. [Link]
-
The Synthesis of Some 2-Substituted Morpholines. (1980). Synthetic Communications. [Link]
-
Example of intramolecular cyclization for morpholine ring formation. ResearchGate. [Link]
-
Synthesis of 2-Substituted Morpholines from Dihydroxyalkylsulfamates. (2025). ResearchGate. [Link]
-
Oxidative Lactamization of Amino Alcohols: An Overview. (2020). Journal of Chemistry Letters. [Link]
-
Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (2011). ResearchGate. [Link]
-
Recent progress in the synthesis of morpholines. (2019). Chemistry of Heterocyclic Compounds. [Link]
-
Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers in Chemistry. [Link]
-
N-alkylation of morpholine with other alcohols. (2011). ResearchGate. [Link]
-
“All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. (2017). Green Chemistry. [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Morpholine synthesis [organic-chemistry.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
Technical Support Center: Stability of 2,2,3-Trimethylmorpholine HCl Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth information and troubleshooting advice for researchers working with 2,2,3-trimethylmorpholine HCl, focusing on its stability in acidic environments. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate and address stability challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2,2,3-trimethylmorpholine HCl in acidic solutions?
When subjected to acidic conditions, 2,2,3-trimethylmorpholine HCl may undergo degradation, primarily through the acid-catalyzed hydrolysis of the morpholine ring. The ether and amine functionalities within the morpholine structure are susceptible to cleavage under low pH and elevated temperatures.[1] The presence of methyl groups on the ring can also influence the reaction kinetics and the profile of degradation products.
The core stability concern is the potential for ring-opening, which would lead to the formation of one or more degradation products, thereby reducing the concentration of the active pharmaceutical ingredient (API) and potentially introducing impurities with different pharmacological or toxicological profiles.
Q2: What is the likely mechanism of acid-catalyzed degradation of 2,2,3-trimethylmorpholine HCl?
The degradation is likely initiated by the protonation of the ether oxygen, making the adjacent carbon atoms more electrophilic. A subsequent nucleophilic attack by water, the solvent, would lead to the cleavage of a carbon-oxygen bond. A similar protonation of the nitrogen atom could also facilitate C-N bond cleavage. The reaction likely follows an SN2 or a borderline SN1/SN2 mechanism.[2][3][4]
Below is a diagram illustrating the proposed acid-catalyzed degradation pathway:
Caption: Proposed degradation pathway of 2,2,3-trimethylmorpholine HCl under acidic conditions.
Q3: How can I experimentally determine the stability of 2,2,3-trimethylmorpholine HCl in my formulation?
A forced degradation study is the most effective way to assess the stability of 2,2,3-trimethylmorpholine HCl.[5][6][7][8] This involves subjecting the compound to stress conditions that are more severe than it would typically encounter during its shelf life. The goal is to generate potential degradation products and develop a stability-indicating analytical method.
Troubleshooting Guide: Forced Degradation Studies
This section provides a step-by-step protocol for conducting a forced degradation study on 2,2,3-trimethylmorpholine HCl and troubleshooting common issues.
Experimental Protocol: Acid Hydrolysis Forced Degradation
Objective: To evaluate the stability of 2,2,3-trimethylmorpholine HCl under acidic conditions and to identify potential degradation products.
Materials:
-
2,2,3-trimethylmorpholine HCl
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
High-purity water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
-
A suitable reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare a stock solution of 2,2,3-trimethylmorpholine HCl in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Transfer a known volume of the stock solution to separate reaction vessels.
-
To one vessel, add an equal volume of 0.1 M HCl.
-
To another vessel, add an equal volume of 1 M HCl.
-
Prepare a control sample by adding an equal volume of high-purity water.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
-
-
Peak Purity and Identification:
-
Assess the peak purity of the parent compound at each time point using a PDA detector.
-
For the identification of major degradation products, collect fractions and analyze them by LC-MS.
-
Data Presentation: Expected Outcomes
The results of your forced degradation study can be summarized in a table similar to the one below:
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | - |
| 8 | 95 | 1 | 3.5 min | |
| 24 | 85 | 2 | 3.5 min, 4.2 min | |
| 1 M HCl, 60°C | 0 | 100 | 0 | - |
| 8 | 70 | 3 | 3.5 min, 4.2 min, 5.1 min | |
| 24 | 45 | 4 | 3.5 min, 4.2 min, 5.1 min, 6.0 min |
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| No degradation observed | The stress conditions are not harsh enough. | Increase the acid concentration, temperature, or duration of the study.[6] |
| Complete degradation of the parent compound at the first time point | The stress conditions are too harsh. | Decrease the acid concentration, temperature, or sampling time. |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase or column. | Optimize the HPLC method by adjusting the mobile phase composition, pH, or trying a different column chemistry. |
| Difficulty in identifying degradation products | Low concentration of degradation products or complex fragmentation patterns in MS. | Concentrate the samples before LC-MS analysis. Use high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis. |
Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of 2,2,3-trimethylmorpholine HCl.
Caption: General workflow for a forced degradation study.
Concluding Remarks
The stability of 2,2,3-trimethylmorpholine HCl under acidic conditions is a critical parameter that can impact the quality, efficacy, and safety of a drug product. A systematic approach using forced degradation studies, coupled with robust analytical techniques, is essential for understanding its degradation profile. This guide provides a framework for designing and executing such studies, enabling you to proactively address potential stability issues in your research and development endeavors.
References
-
[No Author]. (n.d.). Morpholine - Wikipedia. Retrieved February 15, 2026, from [Link]
-
[No Author]. (2016). Forced Degradation Studies. MedCrave online. Retrieved February 15, 2026, from [Link]
-
[No Author]. (n.d.). Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Retrieved February 15, 2026, from [Link]
-
[No Author]. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved February 15, 2026, from [Link]
-
[No Author]. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 15, 2026, from [Link]
-
[No Author]. (2024). 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
[No Author]. (2024). 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
ChemComplete. (2020, December 10). Acid Catalyzed Epoxide Openings - How do I know which product forms? [Video]. YouTube. [Link]
Sources
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- 7. ajpsonline.com [ajpsonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during morpholine ring formation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during the synthesis of the morpholine ring, a crucial scaffold in medicinal chemistry.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial and laboratory methods for synthesizing the morpholine ring?
A1: The most prevalent industrial methods are the dehydration of diethanolamine (DEA) using a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[3][4][5] The DEG route is often favored industrially for its efficiency.[3][6] In a laboratory setting, besides the DEA method, common strategies include reductive amination of dialdehydes, palladium-catalyzed carboamination reactions, and modern annulation methods using reagents like ethylene sulfate.[7][8][9][10]
Q2: What makes morpholine and its derivatives so important in drug development?
A2: Morpholine is considered a "privileged structure" in medicinal chemistry. Its inclusion in a molecule can improve physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles. The ether oxygen is a hydrogen bond acceptor, while the nitrogen's basicity (pKa ~8.5) is often ideal for forming salts and interacting with biological targets.[1][2] This unique combination has led to its incorporation into numerous successful drugs, including the antibiotic linezolid and the anticancer agent gefitinib.[4][11][12]
Q3: What are the most common classes of side reactions I should anticipate?
A3: The side reactions are highly dependent on the synthetic route. However, common themes include:
-
Incomplete Cyclization: Leaving starting materials or linear intermediates in the final product mixture. This is common in both the DEA and DEG routes.[3]
-
Over-alkylation/Oligomerization: Formation of high-molecular-weight condensation products or "heavies," particularly at high temperatures.[3]
-
Byproduct Formation from Reagents: For example, in the DEG route, N-ethylmorpholine can form as a significant byproduct.[3] In Pd-catalyzed reactions, competing pathways like Heck arylation can occur.[13]
-
Ring Opening: Under certain conditions, especially at very high temperatures or with specific catalysts, the formed morpholine ring can undergo cleavage.[14]
Troubleshooting Guides for Specific Synthetic Routes
This section addresses specific issues encountered during common synthetic procedures for morpholine ring formation.
Route 1: Dehydration of Diethanolamine (DEA)
This classic method involves the acid-catalyzed intramolecular cyclization of diethanolamine. While straightforward, it is prone to issues related to temperature control and purification.
Q: My reaction of diethanolamine with sulfuric/hydrochloric acid resulted in a very low yield and a dark, viscous, tar-like product. What went wrong?
A: This is a very common issue and can be attributed to several factors. The key is precise control over reaction conditions.
-
Causality & Explanation:
-
Inadequate Temperature Control: This reaction requires high temperatures, typically 180-210°C, to drive the dehydration and cyclization.[13] If the temperature is too low, the reaction will be slow and incomplete. A temperature drop of just 10-15°C can significantly reduce the yield.[13] Conversely, excessively high temperatures can lead to charring, decomposition, and the formation of polymeric side products, resulting in the dark, viscous appearance.[13]
-
Insufficient Reaction Time: The dehydration process is slow. It often requires prolonged heating, sometimes 15 hours or more, to ensure the reaction goes to completion.[13][15] Cutting the time short will leave unreacted diethanolamine hydrochloride.
-
Improper Acid Concentration: Concentrated sulfuric or hydrochloric acid acts as both the catalyst and the dehydrating agent. Using an insufficient amount or a less concentrated acid will lead to incomplete protonation and inefficient water removal, stalling the reaction.[13] The reaction is also highly exothermic, and improper addition of the acid can cause localized overheating and charring from the start.[15]
-
Inefficient Purification: Morpholine is highly hygroscopic and readily absorbs moisture from the air.[13] The crude product is a solid paste of morpholine hydrochloride/sulfate which must be neutralized (e.g., with CaO or KOH), distilled, and thoroughly dried.[13][15] Incomplete drying will contaminate the final product and affect yield calculations.
-
Troubleshooting Workflow: Dehydration of Diethanolamine
Caption: Logical workflow for troubleshooting morpholine synthesis from DEA.
Route 2: Reaction of Diethylene Glycol (DEG) with Ammonia
This industrial process involves reductive amination over a hydrogenation catalyst. Selectivity is the primary challenge.
Q: My synthesis from DEG and ammonia produced a significant amount of N-ethylmorpholine and an intermediate I've identified as 2-(2-aminoethoxy)ethanol (AEE). How can I improve selectivity for morpholine?
A: This indicates that your reaction conditions are either not optimized for complete conversion or are promoting side reactions.
-
Causality & Explanation:
-
Formation of AEE: 2-(2-aminoethoxy)ethanol (AEE) is a key intermediate in this reaction. Its presence in the final product mix is a clear sign of incomplete conversion.[3] This can be caused by insufficient reaction temperature, pressure, or catalyst activity.
-
Formation of N-ethylmorpholine: This is a common and troublesome byproduct in the DEG route.[3] It is believed to form from the reaction of ethanol (generated from side reactions) with morpholine. Optimizing the catalyst and reaction conditions is crucial to suppress its formation.
-
Catalyst Deactivation: The hydrogenation catalysts (typically Nickel, Copper, or Cobalt on a support) are susceptible to deactivation.[3] This can be caused by impurities in the starting materials or by fouling from high-molecular-weight byproducts. A deactivated catalyst will lead to low conversion rates and poor selectivity.
-
Mitigation Strategies
| Issue | Potential Cause | Recommended Solution |
| High AEE Levels | Incomplete conversion | Increase reaction temperature/pressure within the recommended range for your catalyst. Ensure sufficient residence time. |
| High N-ethylmorpholine | Sub-optimal catalyst/conditions | Screen different hydrogenation catalysts. Some catalyst compositions show higher selectivity. Fine-tune the H₂ pressure and ammonia-to-DEG ratio. |
| Low Overall Conversion | Catalyst deactivation | Ensure high purity of DEG and ammonia.[3] Consider catalyst regeneration procedures or replace with a fresh catalyst. |
Route 3: Reductive Amination
This versatile method is used to create substituted morpholines, often by reacting a dialdehyde intermediate with a primary amine followed by reduction.
Q: I'm attempting a one-pot reductive amination to form a substituted morpholine, but I'm seeing very low conversion and recovery of my starting materials. What can I do?
A: Low conversion in reductive amination is a frequent challenge, often related to the delicate balance of imine formation and reduction.[16]
-
Causality & Explanation:
-
Ineffective Reducing Agent: The choice of reducing agent is critical. A mild reductant is needed that reduces the iminium ion much faster than it reduces the starting carbonyl.
-
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃) are the workhorses for this reaction precisely for this reason.[13][17][18]
-
Using a stronger reductant like Sodium Borohydride (NaBH₄) in a one-pot system can be problematic as it will readily reduce the starting aldehyde/ketone before it can form the imine, leading to low conversion.[17][18] If using NaBH₄, it's often better to perform a two-step reaction where the imine is formed first, followed by the addition of the reducing agent.[13]
-
-
Suboptimal pH: Imine formation is typically acid-catalyzed but the amine must remain nucleophilic enough to attack the carbonyl. The reaction is often fastest under weakly acidic conditions (pH 4-6). If the solution is too acidic, the amine starting material will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated.
-
Steric Hindrance: If either the carbonyl compound or the amine is sterically bulky, imine formation can be slow or disfavored, leading to low conversion.
-
Solutions & Optimization
-
Switch Reducing Agent: If using NaBH₄ in a one-pot reaction, switch to NaBH(OAc)₃ (STAB). It is generally more effective and less toxic than NaBH₃CN.[13]
-
Control the pH: Use a buffer system or add a mild acid like acetic acid to maintain the pH in the optimal range.
-
Facilitate Imine Formation: For sluggish reactions, consider adding a Lewis acid like Ti(OiPr)₄ or using dehydrating agents (like molecular sieves) to drive the imine-forming equilibrium forward.[13][18]
Key Synthetic Methodologies & Visualizations
Major Synthetic Routes to Morpholine
Caption: Primary industrial and modern synthesis routes for morpholine.
Experimental Protocol: Synthesis of Morpholine from Diethanolamine (Lab Scale)
This protocol is based on established literature procedures for the acid-catalyzed dehydration of diethanolamine.[13][15]
Materials:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL)
-
Calcium Oxide (50 g)
-
Potassium Hydroxide pellets (20 g)
-
Sodium metal (~1 g, handle with extreme care)
-
Apparatus: Round bottom flask (250 mL), thermocouple, air condenser, heating mantle, distillation setup.
Procedure:
-
Acidification: To a 250 mL round bottom flask equipped with a thermocouple and air condenser, add 62.5 g of diethanolamine.[15]
-
With vigorous stirring, carefully and slowly add concentrated hydrochloric acid until the mixture is strongly acidic (pH ~1). Caution: This reaction is highly exothermic and will generate acidic vapors.[15]
-
Dehydration/Cyclization: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating to drive off the water until the internal temperature of the mixture reaches 200-210°C. Maintain this temperature for 15 hours.[13][15] The mixture will darken significantly.
-
Isolation of Crude Salt: After 15 hours, allow the mixture to cool to approximately 160°C. Pour the hot, viscous liquid into a porcelain dish to solidify. Do not let it cool completely in the flask as it will be difficult to remove.
-
Neutralization: Once cooled, grind the solidified morpholine hydrochloride paste. Mix it thoroughly with 50 g of calcium oxide.[13][15]
-
Crude Distillation: Transfer the mixture to a suitable flask and perform a simple distillation, heating strongly with a flame or a high-temperature mantle. Collect the crude, wet morpholine distillate, which may be yellow or dark.[15]
-
Drying: Transfer the crude distillate to a flask and add 20 g of potassium hydroxide pellets. Stir for 30-60 minutes to dry the morpholine. The aqueous layer may separate at the bottom.
-
Final Purification: Decant or filter the morpholine away from the KOH. For final purification, add a small piece of sodium metal and reflux for 1 hour to remove the last traces of water. Caution: Sodium reacts violently with water. Ensure the morpholine is reasonably dry before this step.
-
Fractional Distillation: Rearrange the apparatus for fractional distillation. Collect the pure morpholine product at a boiling range of 126-129°C.[13] An expected yield is between 35-50%.[15]
References
- BenchChem Technical Support Team. (2025, December). side reactions and byproduct formation in morpholine synthesis. BenchChem.
- BenchChem Technical Support Team. (2025, December).
- Ataman Kimya. MORPHOLINE.
- National Center for Biotechnology Information. (1987). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 42.
- NileRed. (2022, August 1).
- Wikipedia contributors. (2024). Morpholine. Wikipedia.
- BenchChem Technical Support Team. (2025, December).
- BenchChem. Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. BenchChem.
- Ortiz, K. G., et al. (2024).
- Myddleton, W. W., & Berchet, G. J. (1964). Process for the preparation of morpholines. U.S.
- Ortiz, K. G., et al. (2024).
- ChemicalBook. (2023). MORPHOLINE.
- Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 9(23), 4777–4780.
- Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244.
- Organic Chemistry Portal. Morpholine synthesis.
- ChemicalBook. (2023, April 23).
- Wikipedia contributors. (2024).
- Turos, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6537–6548.
- Master Organic Chemistry. (2017, September 1).
- Organic Chemistry Data.
- Turos, E., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6537–6548.
Sources
- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
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- 6. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morpholine synthesis [organic-chemistry.org]
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- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2,2,3-Trimethylmorpholine Hydrochloride: A ¹H NMR Perspective
In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress and regulatory compliance. 2,2,3-Trimethylmorpholine hydrochloride, a substituted heterocyclic amine, presents an interesting case for structural analysis due to its stereochemical complexity and the conformational rigidity of the morpholine ring. This guide provides an in-depth ¹H NMR spectral analysis of this compound, grounded in fundamental principles and comparative data. We will explore the causality behind spectral features, compare the utility of NMR with alternative analytical techniques, and provide robust experimental protocols for reproducible results.
The Rationale for ¹H NMR in Morpholine Derivative Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. For a molecule like 2,2,3-trimethylmorpholine hydrochloride, ¹H NMR provides critical information through three key parameters:
-
Chemical Shift (δ): This reveals the electronic environment of each proton, allowing us to distinguish between protons attached to carbon atoms near the oxygen, the nitrogen, and the methyl groups.
-
Spin-Spin Splitting (J-coupling): This provides information about the connectivity of neighboring protons, helping to map out the carbon skeleton. In cyclic systems like morpholine, the magnitude of the coupling constants can also reveal stereochemical relationships (e.g., axial vs. equatorial protons).[1][2]
-
Integration: This gives the relative ratio of the number of protons responsible for each signal, serving as an internal validation of the proposed structure.[3]
The morpholine ring typically adopts a chair conformation, which can lead to complex spectra where chemically similar protons become magnetically non-equivalent.[4][5] The protonation of the nitrogen to form the hydrochloride salt further influences the electronic environment, causing downfield shifts for nearby protons.
Predicted ¹H NMR Spectral Analysis of 2,2,3-Trimethylmorpholine Hydrochloride
While a definitive experimental spectrum is contingent on synthesis and acquisition, we can construct a highly accurate predicted spectrum based on established principles and data from analogous substituted morpholines.[6][7]
Structure and Proton Environments:
First, let's visualize the structure and label the unique proton environments. The hydrochloride form means the nitrogen atom is protonated and bears a positive charge.
Caption: Structure of 2,2,3-trimethylmorpholine cation showing unique proton groups.
Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| a | C2-CH₃ (gem-dimethyl) | ~1.4 - 1.6 | s (singlet) | 6H | These two methyl groups are equivalent and have no adjacent protons to couple with. They appear as a single, strong peak. |
| d | C3-CH₃ | ~1.2 - 1.4 | d (doublet) | 3H | This methyl group is coupled to the single proton on C3 (H-c), resulting in a doublet. |
| c | C3-H | ~3.3 - 3.6 | q (quartet) | 1H | Coupled to the three protons of the adjacent C3-methyl group (d), resulting in a quartet. Its downfield shift is due to proximity to both the oxygen and the protonated nitrogen. |
| e, f | C5-H₂ | ~3.8 - 4.2 | m (multiplet) | 2H | These protons are adjacent to the oxygen atom, causing a significant downfield shift. They are diastereotopic and will couple with each other (geminal coupling) and with the C6 protons (vicinal coupling), resulting in a complex multiplet.[8] |
| g, h | C6-H₂ | ~3.1 - 3.5 | m (multiplet) | 2H | These protons are adjacent to the positively charged nitrogen, causing a downfield shift. They are also diastereotopic, coupling with each other and the C5 protons, leading to a complex multiplet.[6][9] |
| - | N⁺-H | Variable, broad | s (singlet) | 1H | In D₂O, this proton will exchange with deuterium and the peak will likely disappear. In a non-protic solvent like CDCl₃, it would appear as a broad singlet at a variable chemical shift.[10] |
Experimental Protocol: ¹H NMR Acquisition
To ensure data integrity, a standardized protocol is essential.
A. Sample Preparation
-
Weigh approximately 5-10 mg of 2,2,3-trimethylmorpholine hydrochloride directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃). D₂O is often preferred for hydrochloride salts due to high solubility.
-
Add a small amount of an internal standard if quantitative analysis is required (e.g., TMS or DSS). Note that TMS is not soluble in D₂O.[11]
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
B. Instrument Parameters (400 MHz Spectrometer)
-
Pulse Program: Standard 1D proton (zg30)
-
Solvent: D₂O
-
Temperature: 298 K
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans: 16 (adjust for sample concentration)
-
Spectral Width: 0 - 12 ppm
-
Receiver Gain: Auto-adjust
C. Data Processing
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the residual solvent peak (HDO peak in D₂O, typically ~4.79 ppm).[12]
-
Integrate all signals.
-
Analyze peak multiplicities and coupling constants.
Caption: Standard workflow for ¹H NMR spectral analysis.
Comparison with Alternative Analytical Techniques
While ¹H NMR is ideal for structural elucidation, other methods are often used for quantification and purity assessment, especially in quality control settings.
| Technique | Principle | Application for 2,2,3-Trimethylmorpholine HCl | Advantages | Limitations |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Definitive structural confirmation, identification of isomers, and purity assessment. | Provides unambiguous structural information; non-destructive; requires minimal sample. | Lower sensitivity than MS; complex mixture analysis can be challenging. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and partitioning, followed by mass-based detection | Quantification of the free base (after neutralization) or a volatile derivative.[13] | High sensitivity (µg/L levels); excellent for separating volatile impurities.[14] | Requires derivatization for the polar morpholine; thermal degradation possible; provides no direct stereochemical information.[15] |
| High-Performance Liquid Chromatography (HPLC) | Separation by differential partitioning between mobile and stationary phases | Purity analysis and quantification of the salt form. Often coupled with UV or MS detectors. | Robust and reproducible for quantification; suitable for non-volatile compounds.[16] | Lacks the detailed structural information of NMR; may require a chromophore for sensitive UV detection.[17] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of IR radiation by molecular vibrations | Confirmation of functional groups (N-H, C-O, C-N). | Fast and simple; provides a characteristic "fingerprint" for the compound. | Provides limited information on the carbon skeleton and stereochemistry; not suitable for complex mixture analysis. |
Advanced NMR Experiments for Deeper Insight
For an even more rigorous analysis, especially if signal overlap occurs in the 1D spectrum, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Creates a 2D map showing which protons are coupled to each other. This is extremely useful for confirming the connectivity between the C3-H, C5-H₂, and C6-H₂ protons.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms they are directly attached to, confirming C-H assignments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): A 1D experiment that distinguishes between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear positive, while CH₂ signals are negative, which would definitively confirm the assignments for the C5 and C6 methylene groups.[18]
Conclusion
The ¹H NMR spectrum of 2,2,3-trimethylmorpholine hydrochloride provides a wealth of structural information that is both definitive and nuanced. A thorough analysis of chemical shifts, coupling patterns, and signal integrals allows for an unambiguous assignment of all protons in the molecule. While techniques like GC-MS and HPLC are powerful for quantification and purity checks, they cannot match the detailed structural elucidation capabilities of NMR. For researchers and drug development professionals, a comprehensive understanding of the NMR data, supported by a robust experimental protocol, is the most authoritative method for characterizing this and other complex heterocyclic molecules.
References
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link][6]
-
ResearchGate. (n.d.). ¹H and¹³C NMR spectra ofN-substituted morpholines | Request PDF. Retrieved February 15, 2026, from [Link][9]
-
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved February 15, 2026, from [Link][17]
-
Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. [Link][10]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved February 15, 2026, from [Link][8]
-
Katritzky, A. R., et al. (2005). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link][19]
-
Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. [Link][5]
-
Gagnon, P. J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link][20]
-
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. [Link][13]
-
ResearchGate. (n.d.). ¹H NMR signals for methylene protons of morpholine group. Retrieved February 15, 2026, from [Link][21]
-
Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-689. [Link][7]
-
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. [Link][22]
-
Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link][3]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link][11]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 527-532. [Link][16]
-
University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link][1]
-
University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link][18]
-
Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). [Link][2]
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A Comparative Guide to HPLC Method Development for Detecting 2,2,3-Trimethylmorpholine Impurities
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the detection and quantification of impurities in 2,2,3-trimethylmorpholine. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for quality control and regulatory purposes. The content herein is based on established scientific principles and draws from authoritative pharmacopeial and regulatory guidelines.
Introduction: The Analytical Imperative for 2,2,3-Trimethylmorpholine
2,2,3-Trimethylmorpholine is a substituted morpholine derivative with potential applications in pharmaceutical synthesis and other chemical industries. As with any active pharmaceutical ingredient (API) or key starting material, ensuring its purity is paramount to the safety and efficacy of the final product. Impurities can arise from the synthetic route, degradation, or storage and may possess undesirable toxicological properties.[1] Therefore, a highly selective and sensitive analytical method is required to detect and quantify these impurities.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[2] This guide will navigate the critical aspects of developing a fit-for-purpose HPLC method for 2,2,3-trimethylmorpholine, comparing various approaches to achieve optimal separation and detection of potential impurities.
Analytical Challenges in Morpholine Derivative Analysis
The analysis of 2,2,3-trimethylmorpholine and its structurally similar impurities presents several chromatographic challenges:
-
Lack of a Strong Chromophore : Morpholine and its simple alkylated derivatives do not possess significant UV-absorbing properties, which can make detection challenging.[3]
-
High Polarity : These compounds are often highly polar, leading to poor retention on traditional reversed-phase (RP) columns.
-
Structural Similarity of Impurities : Impurities are often closely related in structure to the main compound, making them difficult to resolve chromatographically.[4]
-
Potential for Co-elution : The presence of excipients or other matrix components can interfere with the analysis, leading to co-eluting peaks.[4]
Overcoming these challenges requires a systematic approach to method development, carefully considering the stationary phase, mobile phase, and detection technique.
Comparative Analysis of HPLC Methodologies
The development of a successful HPLC method hinges on the judicious selection of chromatographic conditions. This section compares various stationary phases and mobile phase strategies for the analysis of 2,2,3-trimethylmorpholine and its impurities.
Stationary Phase Selection
The choice of the stationary phase is the most critical factor in achieving the desired selectivity.[2] A comparison of potential column chemistries is presented in Table 1.
Table 1: Comparison of HPLC Stationary Phases for 2,2,3-Trimethylmorpholine Analysis
| Stationary Phase | Principle of Separation | Advantages for Morpholine Derivatives | Disadvantages |
| C18 (Octadecyl Silane) | Reversed-Phase | Widely available, good for less polar impurities. | Poor retention for highly polar 2,2,3-trimethylmorpholine and related impurities. |
| C8 (Octyl Silane) | Reversed-Phase | Slightly more retentive for polar compounds than C18. | Still may not provide adequate retention for very polar analytes. |
| Phenyl-Hexyl | Reversed-Phase with π-π interactions | Can offer alternative selectivity for aromatic impurities. | May not be suitable if the primary impurities are aliphatic. |
| Mixed-Mode (e.g., Cation-Exchange) | Reversed-Phase and Ion-Exchange | Excellent retention for basic compounds like morpholines.[5] | Can be more complex to develop and optimize mobile phase conditions. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Normal-Phase Partitioning | Specifically designed for the retention of highly polar compounds. | Can have longer equilibration times and be sensitive to water content in the mobile phase. |
For 2,2,3-trimethylmorpholine, a Mixed-Mode or HILIC column is often the most effective choice due to the polar and basic nature of the analyte and its potential impurities. A standard C18 column may be suitable if the impurities of concern are significantly less polar than the parent compound.
Mobile Phase Optimization
The mobile phase composition, including the organic modifier, buffer, and pH, plays a crucial role in controlling retention and selectivity.
-
Organic Modifier : Acetonitrile is generally preferred over methanol in reversed-phase HPLC for morpholine derivatives due to its lower viscosity and better UV transparency. In HILIC, acetonitrile is the primary mobile phase component.
-
Buffer and pH : Since 2,2,3-trimethylmorpholine is a basic compound, the mobile phase pH will significantly impact its retention.
-
Low pH (e.g., pH 2-3 with trifluoroacetic acid or formic acid) : The amine group will be protonated, leading to increased polarity and potentially better peak shape on silica-based columns.
-
Mid-range pH (e.g., pH 6-8 with phosphate or acetate buffer) : The degree of ionization can be controlled to fine-tune selectivity.
-
High pH (e.g., pH 9-10 with ammonia or borate buffer) : The amine will be in its free base form, which can be advantageous for certain stationary phases but may require a pH-stable column.
-
A systematic screening of mobile phase pH is a critical step in method development to achieve optimal separation of all relevant impurities.[6]
Detection Techniques
Given the weak UV absorbance of 2,2,3-trimethylmorpholine, the choice of detector is crucial for achieving the required sensitivity.
-
UV Detection : While direct UV detection may be challenging, derivatization with a UV-absorbing agent can be a viable strategy.[3][7] However, this adds complexity to the sample preparation process.
-
Evaporative Light Scattering Detection (ELSD) : ELSD is a universal detector that can detect any non-volatile analyte, making it suitable for compounds with no chromophore.
-
Charged Aerosol Detection (CAD) : CAD is another universal detector that offers high sensitivity and a more uniform response compared to ELSD.
-
Mass Spectrometry (MS) : LC-MS provides the highest sensitivity and selectivity and can also provide structural information for impurity identification. For routine quality control, a single quadrupole MS can be a cost-effective option.
For impurity profiling, LC-MS is the most powerful technique. For routine analysis where sensitivity is less of a concern, CAD or ELSD are excellent alternatives to UV detection.
Optimized HPLC Method Protocol
Based on the comparative analysis, the following is a recommended starting point for an HPLC method for the detection of 2,2,3-trimethylmorpholine impurities. This protocol should be further optimized and validated for the specific impurities of interest.
Experimental Workflow:
Caption: HPLC Method Development Workflow for 2,2,3-Trimethylmorpholine Impurity Analysis.
Step-by-Step Protocol:
-
Instrumentation :
-
HPLC or UHPLC system with a quaternary pump, autosampler, and column oven.
-
Detector: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
-
Chromatographic Conditions :
-
Column : Mixed-Mode Cation-Exchange Column (e.g., 100 mm x 2.1 mm, 3 µm).
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.
-
Gradient Program :
-
0-1 min: 95% A
-
1-10 min: 95% to 5% A
-
10-12 min: 5% A
-
12.1-15 min: 95% A (re-equilibration)
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 5 µL.
-
-
Sample Preparation :
-
Diluent : 50:50 Acetonitrile:Water.
-
Sample Concentration : 1 mg/mL.
-
Standard Preparation : Prepare a stock solution of 2,2,3-trimethylmorpholine reference standard and dilute to appropriate concentrations for linearity and quantitation.
-
Method Validation: Ensuring Trustworthiness
A developed analytical method is not complete until it has been validated to demonstrate its fitness for purpose.[8] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9] Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] This is demonstrated by the resolution of the main peak from all impurity peaks.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.[10] A minimum of five concentration levels should be used.
-
Accuracy : The closeness of the test results obtained by the method to the true value.[11] This is typically assessed by recovery studies of spiked samples.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[10]
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[6]
-
Robustness : The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[4]
The acceptance criteria for each validation parameter should be pre-defined and justified.[10]
Conclusion
The development of a robust HPLC method for the analysis of 2,2,3-trimethylmorpholine impurities requires a systematic approach that addresses the inherent analytical challenges of this class of compounds. The selection of a suitable stationary phase, such as a mixed-mode or HILIC column, is paramount to achieving adequate retention and separation. The use of a universal detector like CAD or the highly sensitive and selective MS is recommended over traditional UV detection. The optimized method presented in this guide provides a solid foundation for further development and validation. Adherence to regulatory guidelines, such as those from the ICH, USP, and Ph. Eur., throughout the method development and validation process is essential to ensure the generation of reliable and defensible data for quality control and regulatory submissions.[11][12][13]
References
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]
-
USP-NF. (2023, November 1). 〈621〉 Chromatography. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
uspbpep.com. (n.d.). usp31nf26s1_c621, General Chapters: 〈621〉 CHROMATOGRAPHY. Retrieved from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Agilent. (n.d.). Revisions per USP 621. Retrieved from [Link]
-
Waters. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP 〈621〉 Chromatography. Retrieved from [Link]
-
DSDP Analytics. (n.d.). USP 〈621〉 Chromatography. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Phenomenex. (2017, September 13). Update: European Pharmacopeia EP 2.2.46. Retrieved from [Link]
-
uspbpep.com. (n.d.). 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ECA Academy. (2022, September 21). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
-
uspbpep.com. (n.d.). 2.2.46. Chromatographic separation techniques. Retrieved from [Link]
-
Gene Tools, LLC. (2018, September 14). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2021, November 30). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]
-
Drug Development and Delivery. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
PMC. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]
-
Chromatography Forum. (2015, April 14). HPLC - Method development for impurities in drug product. Retrieved from [Link]
-
CORE. (n.d.). A Comparative Study of Chromatographic Behavior and Lipophilicity of Selected Imidazoline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various.... Retrieved from [Link]
-
Academia.edu. (n.d.). Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Retrieved from [Link]
- Google Patents. (n.d.). US3151112A - Process for the preparation of morpholines.
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Comparative Guide: Reactivity & Stability of 2,2,3-Trimethylmorpholine vs. 2,6-Dimethylmorpholine
Topic: Comparing Reactivity of 2,2,3-Trimethylmorpholine vs. 2,6-Dimethylmorpholine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
In medicinal chemistry, the morpholine ring is a privileged scaffold, valued for improving solubility and modulating lipophilicity. However, unsubstituted morpholine is often a "metabolic soft spot." This guide compares two methylated analogs: the widely used 2,6-dimethylmorpholine (2,6-DMM) and the sterically congested 2,2,3-trimethylmorpholine (2,2,3-TMM) .
Key Takeaway:
-
2,6-DMM functions as a "standard" secondary amine with optimized conformational properties (cis-isomer preference).[1] It retains high nucleophilicity while offering moderate metabolic protection.[1]
-
2,2,3-TMM is a specialized "steric lock." The C3-methyl group (alpha to nitrogen) drastically reduces nucleophilicity, making it challenging to functionalize but offering superior metabolic stability by blocking key oxidation sites.
Part 1: Structural & Conformational Analysis[2]
The reactivity differences between these two molecules are dictated entirely by their steric environments and conformational preferences.
Structural Topology
-
2,6-Dimethylmorpholine (cis-isomer): The two methyl groups at C2 and C6 typically adopt an equatorial orientation in the chair conformation to minimize 1,3-diaxial interactions. This leaves the nitrogen lone pair relatively accessible.[1]
-
2,2,3-Trimethylmorpholine: This structure features a gem-dimethyl group at C2 and a single methyl at C3. The C3-methyl is alpha to the nitrogen , creating significant steric bulk directly around the nucleophilic center.
Conformational Visualization
The following diagram illustrates the steric environment and metabolic soft spots.[1]
Figure 1: Structural logic flow comparing steric accessibility and metabolic protection.
Part 2: Reactivity Profile (Nucleophilicity)[1]
The most immediate practical difference for a chemist is the ability to functionalize the nitrogen (e.g., via SNAr, Buchwald-Hartwig, or Amide Coupling).
Comparative Nucleophilicity Data
The C3-methyl group in 2,2,3-TMM imposes A(1,3) strain in the transition state of N-alkylation or acylation reactions.[1]
| Feature | 2,6-Dimethylmorpholine | 2,2,3-Trimethylmorpholine | Impact on Synthesis |
| Steric Class | Unhindered Secondary Amine | Hindered Secondary Amine | Reaction rates for TMM are 10-100x slower.[1] |
| pKa (Conj. Acid) | ~8.4 (Similar to Morpholine) | ~8.8 - 9.0 (Predicted) | TMM is slightly more basic due to inductive effects but less nucleophilic due to sterics.[1] |
| SNAr Reactivity | Excellent | Poor | TMM requires higher temperatures or stronger bases (e.g., LiHMDS). |
| Pd-Catalysis | Standard Ligands (e.g., BINAP, XPhos) | Specialized Ligands | TMM often requires bulky ligands (e.g., BrettPhos) to prevent catalyst deactivation. |
Experimental Protocol: Competitive Acylation Assay
To empirically verify the nucleophilicity difference in your specific scaffold, use this self-validating competitive assay.
Objective: Determine the relative reaction rate (
Protocol:
-
Setup: In a 20 mL scintillation vial, dissolve 1.0 equiv of 2,6-DMM and 1.0 equiv of 2,2,3-TMM in DCM (0.1 M concentration).
-
Internal Standard: Add 0.5 equiv of dodecane (non-reactive integration standard for GC/LC).
-
Reaction: Add 0.5 equiv of acetic anhydride (limiting reagent) at 0°C. Stir for 15 minutes.
-
Quench: Add 1 mL of saturated NaHCO3 solution.
-
Analysis: Extract organic layer and analyze via GC-MS or 1H NMR.
-
Calculation:
Where A is 2,6-DMM and B is 2,2,3-TMM.[1]
Expected Result: You will observe >90% conversion of 2,6-DMM and <5% conversion of 2,2,3-TMM, confirming the drastic steric penalty of the C3-methyl group.
Part 3: Metabolic Stability (The "Gem-Dimethyl" Effect)[1]
While 2,2,3-TMM is harder to synthesize, it is often designed specifically to solve metabolic liability issues.
Mechanism of Metabolism
Morpholines are primarily metabolized by Cytochrome P450 (CYP) enzymes via alpha-carbon hydroxylation , leading to ring opening.[1]
-
2,6-DMM: The methyls at C2 and C6 block oxidation at those sites.[1] However, the C3 and C5 positions (alpha to nitrogen) are unsubstituted and vulnerable to oxidation.
-
2,2,3-TMM:
Metabolic Pathway Visualization[1]
Figure 2: Metabolic liability comparison.[1] 2,2,3-TMM blocks the critical C3 oxidation site.
Experimental Protocol: Microsomal Stability Assay
Objective: Quantify intrinsic clearance (
Protocol:
-
Substrate Preparation: Prepare 10 mM DMSO stocks of both amines.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL).[1]
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-generating system.[1]
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min into acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
-
Data Processing: Plot ln(% remaining) vs. time. The slope is
. [1]
Field Insight: Expect 2,2,3-TMM to show a 2-3x improvement in half-life compared to 2,6-DMM, specifically due to the blockade of the N-alpha position.
References
-
Morpholine Synthesis & Reactivity
- Review of morpholine synthesis and biological activity.
-
Source: [1]
-
Steric Effects in Amines
- Nucleophilicity trends and steric hindrance in substituted amines.
-
Source:
-
Metabolic Stability Strategies
-
Conformational Analysis
- Stability of substituted alkanes and cycloalkanes (analogous to morpholine).
-
Source: [1]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Trimethylmorpholine Derivatives
For researchers and drug development professionals, the precise structural elucidation of novel or known chemical entities is a cornerstone of discovery. Trimethylmorpholine derivatives, a class of quaternary ammonium compounds (QACs), are found in diverse applications from synthetic chemistry to materials science. Understanding their behavior under mass spectrometric analysis is critical for their identification and characterization.
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of trimethylmorpholine derivatives. In the absence of specific peer-reviewed literature detailing the fragmentation of simple N,N,N-trimethylmorpholinium cations, this document leverages foundational principles of mass spectrometry, data from structurally analogous compounds, and chemical theory to construct a predictive framework for their analysis. We will explore the likely fragmentation pathways under Electrospray Ionization (ESI), compare these predictions to other relevant compound classes, and provide a robust experimental protocol for their analysis.
The Principle of Fragmentation in Quaternary Ammonium Compounds
Quaternary ammonium compounds are permanently charged ions. In positive-ion ESI-MS/MS, the precursor ion is the intact cation. Unlike protonated molecules where a "mobile proton" can direct fragmentation, the fragmentation of QACs is initiated by the energetic instability of the precursor ion following collision-induced dissociation (CID).[1] Fragmentation pathways for even-electron ions, such as the trimethylmorpholinium cation, typically favor the formation of stable, even-electron product ions through the loss of neutral molecules.[2]
For saturated heterocyclic QACs, fragmentation is often directed by the quaternary nitrogen, leading to several predictable pathway types:
-
Neutral Loss of Alkanes/Alkenes: The loss of substituents from the nitrogen atom is a common pathway. For a trimethyl derivative, this could involve the loss of a methyl radical (less common) or methane.
-
Ring Fission (Ring-Opening): Cleavage of the bonds within the heterocyclic ring can occur, often initiated by an alpha-cleavage adjacent to the nitrogen or oxygen atom.[3] This leads to the formation of stable acyclic iminium ions.
-
Hofmann Elimination: While more common in solution chemistry, analogous gas-phase eliminations can occur, leading to the formation of an alkene and a tertiary amine.[1]
Predicted Fragmentation Pathways of the N,N,N-Trimethylmorpholinium Cation
Let us consider the simplest trimethylmorpholine derivative, the N,N,N-trimethylmorpholinium cation (C₇H₁₆NO⁺, monoisotopic mass: 130.1226 Da). Based on the principles outlined above, we can predict several high-probability fragmentation pathways upon CID.
The diagram below illustrates the predicted primary fragmentation pathways originating from the precursor ion at m/z 130.1.
Caption: Predicted ESI-MS/MS fragmentation pathways for the N,N,N-trimethylmorpholinium cation.
-
Pathway A (Loss of Methane, m/z 114.1): This pathway likely involves the abstraction of a proton from one of the N-methyl groups by the other, followed by the elimination of a neutral methane molecule. This results in a stable iminium ion.
-
Pathway B (Ring Cleavage & Loss of Ethene, m/z 102.1): A charge-remote fragmentation could initiate the cleavage of the C-C bond within the morpholine ring. A subsequent rearrangement and elimination of a neutral ethene molecule would produce the fragment at m/z 102.1.
-
Pathway C (α-Cleavage to Oxygen & Loss of Ethene Oxide, m/z 86.1): Cleavage of the C-C bond alpha to the ring oxygen is a chemically plausible route. This would lead to the expulsion of neutral ethene oxide (44 Da), resulting in a fragment ion corresponding to the N,N,N-trimethylvinylaminium cation.
-
Further Fragmentation (e.g., m/z 71.1): The initial fragment ions can undergo further dissociation at higher collision energies. For example, the m/z 114 ion could lose a propyl radical from its opened ring structure.
Comparative Analysis: Trimethylmorpholinium vs. Other QACs
To contextualize these predictions, it is useful to compare them with the known fragmentation patterns of other cyclic and acyclic quaternary ammonium compounds.
| Compound Class | Precursor Ion Example | Primary Fragmentation Pathway(s) | Key Fragment Ions |
| Trimethylmorpholinium (Predicted) | [C₇H₁₆NO]⁺ | Neutral loss of methane; Ring cleavage with loss of ethene or ethene oxide. | m/z 114, 102, 86 |
| N-Alkyl Piperidines [3] | [M+H]⁺ | α-Cleavage leading to a stable iminium ion; Ring fission. | m/z 84 (piperidine core), [M-Alkyl]⁺ |
| Tetra-n-butylammonium | [C₁₆H₃₆N]⁺ | Consecutive loss of neutral butene (56 Da) via Hofmann-type elimination; McLafferty rearrangements. | m/z 186, 142, 100, 58 |
| Pyrrolizidine Alkaloids [4] | [M+H]⁺ | Ring cleavage of the necine base; Loss of ester side chains. | m/z 138, 120, 94 |
This comparison highlights a key predicted difference: the presence of the oxygen heteroatom in the morpholine ring introduces unique fragmentation pathways (e.g., loss of ethene oxide) not available to piperidine or simple tetra-alkylammonium ions. While piperidine derivatives often yield a stable ion from the intact ring (m/z 84), the fragmentation of the trimethylmorpholinium cation is predicted to more readily involve ring-opening.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of trimethylmorpholine derivatives. Optimization of chromatographic and mass spectrometric parameters is essential for any new analyte.
Objective: To identify and characterize trimethylmorpholine derivatives using LC-MS/MS.
1. Sample and Standard Preparation: a. Prepare a 1 mg/mL stock solution of the trimethylmorpholine derivative standard in methanol or water. b. Create a series of working standards (e.g., 1 ng/mL to 1000 ng/mL) by diluting the stock solution with the initial mobile phase. c. Prepare unknown samples by dissolving or diluting them in the initial mobile phase. If the matrix is complex, solid-phase extraction (SPE) using a weak cation-exchange cartridge may be necessary.
2. Liquid Chromatography (LC) Parameters:
- Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining these polar, cationic analytes. Alternatively, a mixed-mode column (e.g., Reverse Phase/Cation Exchange) can be used.
- Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient:
- 0-2 min: 95% B
- 2-10 min: Linear gradient from 95% B to 50% B
- 10-12 min: Hold at 50% B
- 12-13 min: Return to 95% B
- 13-18 min: Re-equilibration
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Parameters:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode:
- Full Scan (MS1): Acquire data from m/z 50-300 to determine the m/z of the precursor ion.
- Product Ion Scan (MS/MS): Select the precursor ion corresponding to the trimethylmorpholine derivative (e.g., m/z 130.1) and acquire fragment ion data.
- Instrument Settings (typical values, must be optimized):
- Capillary Voltage: 3.5 - 4.5 kV.
- Source Temperature: 120 - 150 °C.
- Desolvation Temperature: 350 - 450 °C.
- Nebulizer Gas (Nitrogen): 40 - 60 psi.
- Collision Gas (Argon): Pressure as per manufacturer's recommendation.
- Collision Energy (CE): Perform a ramping experiment (e.g., 10-40 eV) to observe the appearance of different fragment ions and to find the optimal energy for generating a rich, informative spectrum.
The workflow for this analysis is depicted below.
Caption: A typical experimental workflow for the analysis of trimethylmorpholine derivatives.
Conclusion
References
-
Cydzik, I., et al. (2011). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. Journal of The American Society for Mass Spectrometry. Available at: [Link]
- BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
-
Konst, F. M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. Available at: [Link]
- Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(15), 8261.
-
Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]
-
Ma, Y., et al. (2006). Investigation of several unique tandem mass spectrometric fragmentation patterns of NFDEIDR, an orcokinin analog, and its N-terminal dimethylated form. Journal of Mass Spectrometry, 41(10), 1325-1336. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Symmetry, 11(2), 229. Available at: [Link]
-
Fiehn, O. (n.d.). MS/MS fragmentation. Fiehn Lab. Available at: [Link]
-
Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 59-71. Available at: [Link]
-
Qin, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6539. Available at: [Link]
Sources
Validating Enantiomeric Purity of Chiral 2,2,3-Trimethylmorpholine
Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, Process Engineers, and CMC Regulatory Professionals
Executive Strategic Analysis
Validating the enantiomeric purity of 2,2,3-trimethylmorpholine presents a distinct set of analytical challenges that disqualify standard "off-the-shelf" generic methods. As a Senior Application Scientist, I categorize this analyte as a Class II Difficult Amine due to three converging physicochemical factors:
-
Lack of Chromophore: The aliphatic morpholine ring possesses negligible UV absorbance above 200 nm, making direct UV-HPLC unreliable due to baseline noise and solvent cut-off interference.
-
Secondary Amine Basicity: The free amine moiety interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing and resolution loss unless capped or derivatized.
-
Volatility: While advantageous for Gas Chromatography (GC), its volatility risks sample loss during evaporative concentration steps in HPLC workflows.
This guide rejects the "one-size-fits-all" approach. Instead, we compare two scientifically robust, self-validating protocols: Derivatized Chiral HPLC (Method A) for GMP release testing, and Chiral GC-FID (Method B) for rapid in-process control (IPC).
Decision Matrix: Selecting the Right Workflow
The following logic flow illustrates the causality behind selecting the appropriate validation method based on your specific development stage.
Figure 1: Analytical Decision Matrix. Select GC for speed and volatility handling; select HPLC for sensitivity and regulatory documentation.
Method A: The Gold Standard (Derivatized HPLC)
Objective: High-sensitivity quantitation of the unwanted enantiomer (0.05% threshold). Mechanism: Since 2,2,3-trimethylmorpholine lacks a chromophore, we must introduce one. We utilize 9-Fluorenylmethyl chloroformate (FMOC-Cl) . This serves a dual purpose:
-
Chromophore Addition: Adds a fluorophore/UV-absorber for detection at 254 nm.
-
Basicity Neutralization: Caps the secondary amine, eliminating silanol interactions and sharpening peak shape.
Experimental Protocol
Reagents:
-
Analyte: 2,2,3-trimethylmorpholine (approx. 10 mM in Acetonitrile).
-
Reagent: FMOC-Cl (15 mM in Acetonitrile).
-
Buffer: Borate buffer (pH 8.5).
Step-by-Step Workflow:
-
Reaction: Mix 100 µL of sample solution with 100 µL of Borate buffer. Add 200 µL of FMOC-Cl solution.
-
Incubation: Vortex and let stand at ambient temperature for 10 minutes. (Self-validating check: Solution should remain clear).
-
Quenching: Add 50 µL of 1-aminoadamantane (or simple glycine) to consume excess FMOC-Cl, preventing interference peaks.
-
Dilution: Dilute to volume with Mobile Phase A.
Chromatographic Conditions:
-
Column: Chiralpak AD-H or IG (Amylose-based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Hexane : Ethanol (90:10 v/v) – Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (or Fluorescence Ex: 260nm, Em: 310nm for ultra-trace).
-
Temperature: 25°C.
Why this works: The bulky FMOC group creates significant steric bulk, enhancing the chiral recognition capability of the polysaccharide stationary phase.
Method B: The Efficiency Standard (Chiral GC)
Objective: Rapid turnaround for reaction monitoring or volatile samples. Mechanism: Direct separation on a cyclodextrin-based phase. To improve peak symmetry and volatility, we employ Trifluoroacetic Anhydride (TFAA) derivatization.
Experimental Protocol
Reagents:
-
Reagent: Trifluoroacetic Anhydride (TFAA).
-
Solvent: Dichloromethane (DCM).
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of sample in 1 mL DCM.
-
Derivatization: Add 50 µL TFAA. Cap and heat at 60°C for 15 minutes.
-
Work-up: Evaporate excess reagent under Nitrogen stream (gentle flow to avoid analyte loss) and reconstitute in n-Heptane.
Chromatographic Conditions:
-
Column: Rt-βDEXsm (or equivalent derivatized β-Cyclodextrin), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program: 60°C (1 min hold) → Ramp 5°C/min → 160°C.
-
Detector: FID @ 250°C.
-
Inlet: Split mode (50:1) @ 220°C.
Comparative Performance Data
The following data summarizes the expected performance metrics based on validation of similar chiral aliphatic amines.
| Metric | Method A: HPLC (FMOC) | Method B: GC (TFAA) |
| Selectivity ( | > 1.8 (Excellent) | 1.2 - 1.5 (Moderate) |
| Resolution ( | > 3.0 | > 1.5 |
| Limit of Detection | 0.01% (w/w) | 0.05% (w/w) |
| Sample Prep Time | 20 Minutes | 30 Minutes |
| Run Time | 15-20 Minutes | 25-30 Minutes |
| Robustness | High (Buffered system) | Medium (Column aging) |
Self-Validating System Suitability
To ensure scientific integrity (E-E-A-T), every analysis must include a System Suitability Test (SST) . Do not proceed if these criteria are not met:
-
Resolution Check: Inject a racemic mixture. The resolution (
) between the (R) and (S) enantiomers must be (baseline separation). -
Tailing Factor: The tailing factor (
) for the main enantiomer must be . If higher, the derivatization is incomplete, or the column has active sites. -
Blank Check: Inject the derivatization blank (Reagent + Buffer). Any peaks at the analyte retention time invalidate the run.
Figure 2: Mandatory System Suitability Workflow for GMP Compliance.
References
-
U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]
-
Subramanian, G. (Ed.). (2008).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for chiral amine derivatization principles).
-
Restek Corporation. Strategies for the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives: Chiral Liquid Chromatography.
Sources
X-ray crystallography data for substituted morpholine salts
Comparative Solid-State Analysis: Salt Selection Strategies for Substituted Morpholines via X-ray Crystallography
Executive Summary
This guide serves as a technical resource for medicinal chemists and crystallographers optimizing substituted morpholine scaffolds.[1] Morpholine rings are ubiquitous in drug discovery (e.g., Gefitinib, Linezolid) due to their ability to modulate lipophilicity and metabolic stability. However, the conformational flexibility of the morpholine ring (chair vs. twist-boat) and the basicity of the nitrogen (
Part 1: Strategic Framework & Logic Flow
The selection of a salt form is not merely about solubility; it is about engineering the crystal lattice to lock the morpholine ring in a bio-relevant conformation while ensuring physicochemical stability.
Decision Logic: The Salt Selection Workflow
The following diagram outlines the critical path from free base to optimized solid form, emphasizing the decision nodes where X-ray data drives the choice.
Caption: Logical workflow for morpholine salt selection. Inorganic salts often yield linear H-bond chains, while organic dicarboxylates favor robust cyclic synthons.
Part 2: Comparative Analysis of Salt Forms
This section synthesizes crystallographic data to contrast the two primary salt classes used with morpholines.
Inorganic Salts (HCl, HBr)
-
Structural Motif: Protonated morpholine nitrogen (
) typically acts as a donor in strong charge-assisted hydrogen bonds ( ). These structures often form 1D linear chains or ladder motifs. -
Crystallographic Insight: The chloride ion is a spherical, hard acceptor. It allows the morpholine ring to pack tightly, often resulting in high density. However, the lack of directional "locking" can leave the lattice prone to solvent inclusion (hydrates).
-
Key Liability: Many morpholine HCl salts are hygroscopic because the
ion has unsatisfied coordination sites that readily attract atmospheric water.
Organic Salts (Fumarate, Succinate, Maleate)
-
Structural Motif: These form supramolecular heterosynthons . The protonated morpholine nitrogen forms a two-point hydrogen bond with the carboxylate oxygen of the acid, often creating a cyclic
ring motif (graph set notation).[2] -
Crystallographic Insight: Organic acids are larger and have directional H-bonding capabilities. This often forces the morpholine ring into a rigid lattice with lower symmetry (monoclinic or triclinic), which enhances thermal stability.
-
Key Advantage: Fumarate salts, in particular, often crystallize as anhydrous forms because the stoichiometry (2:1 or 1:1) satisfies all H-bond donors/acceptors internally, leaving no "hooks" for water.
Comparative Data Table: Lattice Parameters
Representative data derived from crystallographic literature of morpholine derivatives.
| Feature | Morpholine Hydrochloride (HCl) | Morpholine Fumarate (2:1) |
| Crystal System | Orthorhombic / Monoclinic | Monoclinic / Triclinic |
| Space Group | Often | Often |
| Packing Efficiency | High (Compact ions) | Moderate (Bulky counter-ion) |
| H-Bond Network | Linear Chains ( | Cyclic Dimers / Layers |
| Hygroscopicity | High (Risk of deliquescence) | Low (Generally stable) |
| Ring Conformation | Chair (rigid) | Chair (rigid) |
| Melting Point | High (>200°C, often dec.)[3] | Moderate (140-180°C, sharp) |
Part 3: Critical Structural Insights (The "Why")
Conformational Locking: The Chair vs. Boat
In solution, the morpholine ring undergoes rapid chair-chair interconversion via a twist-boat intermediate.
-
X-ray Evidence: In >95% of published structures, the morpholine ring crystallizes in the Chair conformation .
-
Stereoelectronic Effect: The protonation of the nitrogen (in salts) freezes the N-inversion. The substituent on the nitrogen (if present) or the proton will preferentially adopt the equatorial position to minimize 1,3-diaxial strain with the ring hydrogens.
-
Application: If your drug target requires a specific vector for the N-substituent, salt formation is the most reliable method to fix this conformation for Structure-Activity Relationship (SAR) studies.
Chirality and Resolution
Substituted morpholines (e.g., 2- or 3-substituted) possess chiral centers.
-
Protocol: Use chiral organic acids (e.g., L-Tartaric acid, Dibenzoyl-L-tartaric acid) to form diastereomeric salts. X-ray diffraction of these salts allows for the absolute configuration determination (using Flack parameter) even without heavy atoms, provided the co-crystal acid has a known stereochemistry.
Part 4: Validated Experimental Protocols
Protocol A: Vapor Diffusion Crystallization (For Oily Morpholines)
Substituted morpholine salts often "oil out" in rapid precipitation. Vapor diffusion is the gold standard for obtaining X-ray quality single crystals.
-
Preparation: Dissolve 20 mg of the morpholine salt in a minimal amount (0.5 - 1.0 mL) of a "good" solvent (e.g., Methanol or Ethanol). Filter into a small inner vial (GC vial).
-
Chamber Setup: Place the open inner vial inside a larger outer jar containing 10-15 mL of a "bad" solvent (e.g., Diethyl ether, Hexane, or Acetone).
-
Note: The "bad" solvent must be more volatile than the "good" solvent.
-
-
Equilibration: Seal the outer jar tightly. Store at a constant temperature (20°C) in a vibration-free environment.
-
Mechanism: The volatile anti-solvent slowly diffuses into the inner vial, increasing supersaturation gently.
-
Timeline: Crystals typically appear within 2-7 days.
Protocol B: Reactive Crystallization (In Situ)
Instead of isolating the salt first, grow crystals directly during formation.
-
Dissolve the morpholine free base in Isopropanol (IPA).
-
Add 1.05 equivalents of the acid (e.g., Fumaric acid) dissolved in warm IPA.
-
Allow the solution to cool slowly from 60°C to Room Temperature at a rate of 5°C/hour.
-
Why this works: This promotes the formation of the thermodynamically stable polymorph rather than kinetic precipitates.
References
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
-
Smith, G., & Lynch, D. E. (2015).[4] Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues. Acta Crystallographica Section E.
-
Loehlin, J. H., & Okasako, K. J. (2007).[5] Hydrogen-bond interactions in morpholinium bromide. Acta Crystallographica Section E.
-
Vatsadze, S. Z., et al. (2011).
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[5][6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection principles).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures and hydrogen bonding in the morpholinium salts of four phen-oxy-acetic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen-bond interactions in morpholinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the GC-MS Analysis of Volatile Morpholine Building Blocks in Pharmaceutical Development
For researchers, scientists, and drug development professionals, the precise quantification of volatile morpholine building blocks is a critical aspect of quality control and regulatory compliance. Morpholine and its derivatives are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). However, their residual presence, or the presence of related volatile impurities, must be meticulously monitored. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for this purpose, grounded in experimental data and field-proven insights.
The Analytical Imperative: Why Monitor Volatile Morpholine Building Blocks?
Morpholine is a versatile building block in organic synthesis, but its basicity and volatility, along with its derivatives, present unique analytical challenges.[1] Inadequate removal during manufacturing can lead to the presence of residual morpholine in the final drug product, which is strictly regulated. Furthermore, understanding the impurity profile of morpholine-containing starting materials is essential for process optimization and ensuring the safety and efficacy of the final therapeutic.
GC-MS: The Gold Standard for Volatile Morpholine Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for morpholine and its derivatives.[1][2] The coupling of gas chromatography's separation capabilities with the definitive identification power of mass spectrometry provides unparalleled specificity and sensitivity.
The Principle of GC-MS
In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized analytes through a long, thin capillary column.[2] The inner surface of the column is coated with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile (carrier gas) and stationary phases. Analytes with a higher affinity for the stationary phase travel more slowly, while those with a higher affinity for the mobile gas phase move more quickly. This results in the elution of different compounds from the column at different times (retention times).
As the separated compounds elute from the GC column, they enter the mass spectrometer, which acts as a highly specific detector. In the MS, the molecules are ionized, typically by electron impact (EI), causing them to fragment into characteristic patterns. These fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that serves as a chemical "fingerprint," allowing for unambiguous identification.
A Self-Validating GC-MS Protocol for Morpholine Analysis
The following protocol is designed to be a self-validating system, incorporating best practices for ensuring data integrity and robustness.
Experimental Workflow for GC-MS Analysis of Morpholine
Caption: A typical workflow for the analysis of volatile morpholine building blocks using headspace GC-MS.
Step 1: Sample Preparation (Headspace Analysis)
Headspace sampling is the preferred technique for volatile analytes like morpholine in solid or liquid pharmaceutical matrices as it minimizes matrix effects and protects the GC system from non-volatile residues.[3]
-
Solvent Selection: Dissolve a precisely weighed amount of the sample (e.g., 100 mg of API) in a high-boiling point, inert solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The choice of solvent is critical to ensure that it does not co-elute with the target analytes.
-
Internal Standard: Spike the sample solution with an appropriate internal standard (IS) to correct for variations in injection volume and instrument response. A deuterated analog, such as morpholine-d8, is an ideal IS as it behaves almost identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer.
-
Vial Preparation: Transfer an aliquot of the spiked sample solution into a headspace vial and seal it tightly with a crimp cap.
Step 2: GC-MS Instrumentation and Parameters
The key to successful amine analysis by GC lies in minimizing analyte interaction with active sites in the system.[4]
-
Inlet: Use an Ultra Inert split/splitless inlet liner with glass wool.[5][6] The deactivation of the liner is crucial to prevent the adsorption of basic analytes like morpholine.[7] A split injection is often used to handle the high concentration of the solvent.
-
GC Column: A base-deactivated, polar capillary column is essential. Columns specifically designed for volatile amine analysis, such as an Agilent J&W Select CP-Volamine or a Restek Rtx-Volatile Amine, provide excellent peak shape and resolution.[4][8] A typical column dimension would be 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Oven Temperature Program: A suitable temperature program is crucial for the separation of morpholine from other volatile impurities and the solvent. An example program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Scan mode for initial method development and impurity identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity by monitoring characteristic ions of morpholine (e.g., m/z 87, 57, 42) and its deuterated internal standard.
-
Step 3: System Suitability Testing (SST)
Before analyzing any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution containing morpholine and the internal standard. Key SST parameters include:
-
Peak Tailing Factor: For the morpholine peak, the tailing factor should be ≤ 2.0, indicating minimal interaction with active sites.
-
Precision/Repeatability: Six replicate injections of the standard solution should yield a relative standard deviation (RSD) of ≤ 15% for the peak areas.
-
Signal-to-Noise Ratio (S/N): A standard at the limit of quantification (LOQ) should produce a signal-to-noise ratio of ≥ 10.
Step 4: Calibration and Quantification
Prepare a series of calibration standards of morpholine in the chosen solvent, each containing a constant concentration of the internal standard. Analyze these standards using the same GC-MS method. Construct a calibration curve by plotting the ratio of the morpholine peak area to the internal standard peak area against the concentration of morpholine. The concentration of morpholine in the samples can then be determined from this calibration curve.
Alternative Analytical Techniques: A Comparative Analysis
While GC-MS is a powerful tool, other techniques can also be employed for the analysis of morpholine. The choice of method often depends on the specific requirements of the analysis, such as the required sensitivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used extensively in the pharmaceutical industry.[1] However, for a molecule like morpholine that lacks a strong UV chromophore, direct UV detection is not feasible at the required sensitivity levels. Therefore, a derivatization step is necessary to attach a UV-absorbing moiety to the morpholine molecule.[7]
-
Principle: The sample containing morpholine is reacted with a derivatizing agent (e.g., 1-naphthylisothiocyanate) to form a derivative that can be detected by a UV detector. The separation is then performed on an HPLC system, typically with a C18 column.[7]
-
Advantages: HPLC is a widely available technique in pharmaceutical laboratories. It is well-suited for the analysis of non-volatile or thermally labile compounds.
-
Disadvantages: The derivatization step adds complexity and time to the sample preparation process and can be a source of variability. It is generally less sensitive than GC-MS or LC-MS/MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.
-
Principle: The morpholine is separated by HPLC and then detected by a tandem mass spectrometer, often using electrospray ionization (ESI). This technique does not typically require derivatization, as the mass spectrometer can detect morpholine directly.
-
Advantages: LC-MS/MS offers very high sensitivity and selectivity, making it suitable for trace-level analysis.
-
Disadvantages: The instrumentation is more expensive and complex to operate and maintain compared to GC-MS or HPLC-UV.
Head-to-Head Comparison: GC-MS vs. Alternatives
The following table provides a comparative summary of the different analytical techniques for morpholine analysis.
| Parameter | Headspace GC-MS | HPLC with Derivatization | LC-MS/MS |
| Principle | Separation of volatile compounds in the gas phase with mass spectrometric detection. | Separation in the liquid phase with UV detection after chemical derivatization. | Separation in the liquid phase with tandem mass spectrometric detection. |
| Volatility Requirement | High (analyte must be volatile or semi-volatile).[2] | Not required. Suitable for non-volatile and thermally labile compounds.[2] | Not required. |
| Derivatization | May be required for certain amines to improve peak shape, but often not necessary for morpholine with appropriate column selection. | Mandatory for UV detection of morpholine.[7] | Not typically required. |
| Sensitivity | High, especially in SIM mode. | Moderate. | Very High. |
| Specificity | Very High (based on retention time and mass spectrum). | Moderate (relies on retention time and UV spectrum of the derivative). | Very High (based on retention time and specific MRM transitions). |
| Sample Throughput | Moderate to High (headspace autosamplers allow for unattended analysis). | Lower (due to the manual derivatization step). | Moderate to High. |
| Instrumentation Cost | Moderate to High. | Low to Moderate. | High. |
| Robustness | High, with proper system maintenance (e.g., regular inlet liner replacement). | Moderate (derivatization can introduce variability). | Moderate to High. |
Decision-Making Guide for Method Selection
The choice of the most appropriate analytical technique depends on a variety of factors. The following decision tree can guide researchers in selecting the optimal method for their specific needs.
Decision Tree for Selecting an Analytical Method for Morpholine
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. agilent.com [agilent.com]
- 4. gcms.cz [gcms.cz]
- 5. perlan.com.pl [perlan.com.pl]
- 6. agilent.com [agilent.com]
- 7. silcotek.com [silcotek.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
Safety Operating Guide
Personal protective equipment for handling 2,2,3-Trimethylmorpholine;hydrochloride
Operational Safety Guide: Handling 2,2,3-Trimethylmorpholine Hydrochloride
Executive Safety Summary & Risk Profile
As a Senior Application Scientist, I often see researchers treat amine salts as "inert" simply because they are solids. This is a critical error. While 2,2,3-Trimethylmorpholine Hydrochloride (an alkylated morpholine salt) is less volatile than its free base, it presents specific operational challenges that require a distinct safety protocol.
The "Why" Behind the Risk:
-
Hygroscopicity: Hydrochloride salts of morpholine derivatives are notoriously hygroscopic. They absorb atmospheric moisture rapidly, which not only alters the stoichiometry of your reaction (leading to failed yields) but can cause the powder to clump, increasing the time you spend manipulating the open container—thereby increasing exposure duration.
-
Dust Inhalation: Unlike liquids, the primary vector for exposure here is airborne particulate matter. Upon contact with mucous membranes (lungs, eyes), the salt hydrolyzes to release the free amine and hydrochloric acid, causing immediate, severe irritation or chemical burns.
-
Nitrosamine Precursor: As a secondary amine salt, this compound must never be stored or processed near nitrosating agents (e.g., sodium nitrite, nitrous acid). This combination generates N-nitroso compounds, which are potent carcinogens.
Hazard Classification (Precautionary Principle):
-
H315/H319: Causes skin and serious eye irritation.[1][2][3][4][5][6]
-
H302: Harmful if swallowed (Standard precaution for morpholines).[4][7]
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. The following PPE standards are specific to the physical properties of hydrochloride salts.
Protective Layering Strategy
| Body Area | Recommended PPE | Technical Rationale |
| Respiratory | Engineering Control First: Chemical Fume Hood. PPE: N95 or P100 Respirator (if hood work is impossible). | The salt forms fine dust during weighing. Inhalation causes immediate hydrolysis in the lungs, leading to chemical pneumonitis. |
| Ocular | Chemical Splash Goggles (Indirect Vent). Prohibited: Safety glasses with side shields. | Fine powders drift around side shields. Goggles provide a seal against dust ingress. |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min). Outer Layer: Change immediately upon contamination.[3] | Morpholine derivatives can permeate latex. Double gloving ensures that micropores in the outer glove do not result in skin contact. |
| Body | Lab Coat (Cotton/Poly blend) + Chemical Apron (for >50g scale). | Synthetic fabrics (polyester) can melt if the salt reacts exothermically with spilled strong bases. |
Operational Workflow: From Storage to Disposal
This workflow is designed to minimize "Open Container Time" (OCT), reducing both exposure risk and moisture uptake.
Figure 1: Operational lifecycle emphasizing moisture control and containment.
Detailed Protocol Steps
Step 1: Storage & Retrieval
-
Protocol: Store the container in a desiccator cabinet. If the bottle has been opened previously, wrap the cap in Parafilm to prevent "creeping" of the salt due to moisture absorption.
-
Why: A wet salt is sticky, difficult to weigh, and leads to spillage.
Step 2: Weighing (The Critical Zone)
-
Engineering Control: Work strictly within a certified chemical fume hood.
-
Tooling: Use an anti-static weighing boat and spatula. Static electricity can cause charged amine salt particles to "jump" or disperse unexpectedly.
-
Technique: Do not dump the powder. Tap the spatula gently. If spillage occurs on the balance, do not blow it off. Wipe with a damp tissue (see Decontamination).
Step 3: Solubilization
-
Protocol: Add the solvent to the solid, not the solid to the solvent (unless the solvent is already stirring rapidly).
-
Caution: Dissolution in water or alcohols is often exothermic.
Emergency & Disposal Protocols
Spill Cleanup (Solid)
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
PPE Up: Ensure goggles and double gloves are secured.
-
No Dry Sweeping: Dry sweeping generates dust.
-
The "Wet Method": Cover the spill with a paper towel dampened with isopropyl alcohol or water. This traps the dust.
-
Scoop: Scoop the wet mass into a waste container.
-
Wash: Clean the surface with soap and water.[5]
Disposal Strategy
The hydrochloride salt is acidic. Do not pour directly into a basic organic waste stream without consideration, as it may generate heat.
-
Option A (Solid Waste): Label as "Solid Organic Waste - Amine Salt."
-
Option B (Aqueous Solution):
-
Dissolve in water.
-
Slowly neutralize with Sodium Bicarbonate (
) until pH 7-8. Note: This frees the amine base. -
Dispose of as "Aqueous Organic Waste" or extract with organic solvent and dispose as "Halogenated/Non-Halogenated Organic Waste" depending on the solvent used.
-
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
